Tenacissoside X
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C61H96O27 |
|---|---|
Molecular Weight |
1261.4 g/mol |
IUPAC Name |
[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate |
InChI |
InChI=1S/C61H96O27/c1-27-48(34(75-7)22-40(78-27)81-33-16-17-57(5)32(21-33)15-18-60(73)38(57)24-39(84-53(71)31-13-11-10-12-14-31)58(6)59(72,30(4)64)19-20-61(58,60)74)85-41-23-35(76-8)49(28(2)79-41)86-56-47(70)52(77-9)50(29(3)80-56)87-55-46(69)44(67)51(37(26-63)83-55)88-54-45(68)43(66)42(65)36(25-62)82-54/h10-14,27-30,32-52,54-56,62-70,72-74H,15-26H2,1-9H3/t27-,28-,29-,30+,32+,33+,34+,35-,36-,37-,38-,39-,40+,41+,42-,43+,44-,45-,46-,47-,48-,49-,50-,51-,52+,54+,55+,56+,57+,58-,59-,60+,61-/m1/s1 |
InChI Key |
MNADKAKBYPRBPD-ACBCNGSASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@]4([C@@H]3C[C@H]([C@]5([C@@]4(CC[C@]5([C@H](C)O)O)O)C)OC(=O)C6=CC=CC=C6)O)C)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)OC)O)OC |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4(C3CC(C5(C4(CCC5(C(C)O)O)O)C)OC(=O)C6=CC=CC=C6)O)C)OC)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Tenacissoside X: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside X belongs to the C21 steroidal glycoside family of natural products, a class of compounds known for their diverse and potent biological activities. These compounds are primarily isolated from the plant Marsdenia tenacissima, a perennial climber found in tropical and subtropical regions of Asia. Traditionally used in Chinese medicine for various ailments, modern scientific investigation has identified the C21 steroidal glycosides as the source of many of its therapeutic effects.[1][2][3][4][5] While specific data for this compound is limited in publicly available research, this guide provides a comprehensive overview of the natural source and a detailed, representative methodology for the isolation of these compounds, using the closely related and well-studied Tenacissoside H as a primary example. Furthermore, this guide elucidates the known anti-inflammatory and anti-tumor signaling pathways associated with this class of compounds.
Natural Source
The exclusive natural source identified for the family of Tenacissosides, including compounds structurally similar to this compound, is the plant Marsdenia tenacissima (Roxb.) Wight et Arn., belonging to the Apocynaceae family. The stems and roots of this plant are rich in a variety of C21 steroidal glycosides.
Isolation and Purification of Tenacissoside Analogs
The isolation of Tenacissosides from Marsdenia tenacissima is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a representative method for obtaining high-purity C21 steroidal glycosides.
Experimental Protocols
1. Extraction:
-
Plant Material: Air-dried and powdered stems of Marsdenia tenacissima.
-
Solvent: 95% Ethanol (B145695).
-
Procedure:
-
Macerate the powdered plant material in 95% ethanol at room temperature for 24-48 hours.
-
Repeat the extraction process three times to ensure exhaustive extraction of the active compounds.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
2. Fractionation:
-
Procedure:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).
-
The C21 steroidal glycosides are typically enriched in the ethyl acetate fraction. Concentrate this fraction to dryness.
-
3. Chromatographic Purification:
-
Step 1: Silica (B1680970) Gel Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.
-
Elute the column with a gradient of chloroform and methanol (B129727) (e.g., 100:1 to 10:1 v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions showing similar TLC profiles.
-
-
Step 2: Sephadex LH-20 Column Chromatography:
-
Further purify the combined fractions on a Sephadex LH-20 column.
-
Elute with a suitable solvent system, such as methanol or a chloroform-methanol mixture, to remove smaller molecules and pigments.
-
-
Step 3: Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the enriched fractions by preparative HPLC on a C18 column.
-
Use a gradient elution system, typically with acetonitrile (B52724) and water, to isolate the individual Tenacissoside compounds.
-
The purity of the isolated compounds can be assessed by analytical HPLC.
-
Quantitative Data
| Parameter | Value | Method of Analysis |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Yield | 0.001% - 0.01% (estimated for individual glycosides) | Gravimetric analysis after purification |
Biological Activity and Signaling Pathways
Tenacissosides have demonstrated significant anti-inflammatory and anti-tumor activities.[1][3][5] The mechanisms of action often involve the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
Tenacissoside H has been shown to exert its anti-inflammatory effects by regulating the NF-κB and p38 MAPK signaling pathways.[1][2] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines. Tenacissoside H can inhibit this cascade.
Caption: Anti-inflammatory signaling pathway of Tenacissoside H.
Anti-tumor Activity
The anti-tumor effects of Tenacissosides are often mediated through the induction of apoptosis and autophagy. Tenacissoside H has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3] Inhibition of this pathway can lead to cell cycle arrest and programmed cell death in cancer cells.
Caption: Anti-tumor signaling pathway of Tenacissoside H.
Conclusion
This compound and its analogs from Marsdenia tenacissima represent a promising class of natural products for drug discovery and development. Their potent anti-inflammatory and anti-tumor activities, mediated through well-defined signaling pathways, make them attractive candidates for further preclinical and clinical investigation. The isolation and purification methodologies, though challenging, are well-established, paving the way for a consistent supply of these compounds for research purposes. Future studies should focus on the specific isolation and characterization of this compound to fully elucidate its therapeutic potential.
References
- 1. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 3. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenacissoside G synergistically potentiates inhibitory effects of 5-fluorouracil to human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Tenacissosides: Isolation, Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissosides are a class of C21 steroidal glycosides predominantly isolated from the traditional Chinese medicine Marsdenia tenacissima. This plant has a long history of use in treating various ailments, and modern research has focused on the potent anti-tumor properties of its chemical constituents. This in-depth technical guide provides a comprehensive overview of the known Tenacissosides, their physicochemical properties, biological activities, and the experimental methodologies used for their study. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
A Compilation of Known Tenacissosides
While a definitive and exhaustive list of all Tenacissosides remains a subject of ongoing research, this guide compiles the currently identified and characterized members of this family. The following table summarizes their key physicochemical properties.
Table 1: Physicochemical Properties of Identified Tenacissosides
| Tenacissoside | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Tenacissoside A | C56H88O23 | 1145.3 | 106666-69-9 |
| Tenacissoside B | C50H78O20 | 1015.1 | 106737-29-3 |
| Tenacissoside C | C48H74O18 | 955.1 | 106737-30-6 |
| Tenacissoside F | C35H56O12 | 668.8 | 928151-78-4 |
| Tenacissoside G | C42H64O14 | 792.95[1] | 191729-43-8[2] |
| Tenacissoside H | C42H66O14 | 794.97[3] | 191729-45-0[3] |
| Tenacissoside I | C44H62O14 | 814.97[2] | 191729-44-9[2] |
Biological Activities of Tenacissosides
Several Tenacissosides have demonstrated significant biological activities, with a primary focus on their anti-cancer properties. The cytotoxic and mechanistic actions of the most studied compounds are summarized below.
Table 2: Summary of Biological Activities of Key Tenacissosides
| Tenacissoside | Biological Activity | Cell Line(s) | Key Findings & IC50 Values |
| Tenacissoside C | Anti-tumor, Pro-apoptotic, Anti-angiogenic | K562 (Chronic Myelogenous Leukemia) | Induces G0/G1 cell cycle arrest and apoptosis via the mitochondrial pathway.[4][5] IC50 values: 31.4 µM (24h), 22.2 µM (48h), 15.1 µM (72h).[4][5] |
| Tenacissoside G | Anti-tumor, Reverses Paclitaxel (B517696) Resistance | A2780/T (Ovarian Cancer) | Reverses paclitaxel resistance by inhibiting the Src/PTN/P-gp signaling axis.[6] Synergistically potentiates the inhibitory effects of 5-fluorouracil (B62378) in colorectal cancer by inducing p53-mediated apoptosis.[7] |
| Tenacissoside H | Anti-tumor | Esophageal Cancer Cells | Arrests cell cycle and regulates the PI3K/Akt-NF-κB signaling pathway.[8] |
Experimental Protocols
Isolation and Purification of Tenacissosides from Marsdenia tenacissima
The following is a generalized protocol for the isolation and purification of Tenacissosides, based on commonly employed phytochemical methods.
1. Plant Material and Extraction:
-
Air-dried and powdered stems of Marsdenia tenacissima are extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
The extract is then concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate and n-butanol fractions, which typically contain the steroidal glycosides, are collected.
3. Chromatographic Separation:
-
The active fractions are subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol.
-
Further separation of the resulting sub-fractions is performed using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol), and reversed-phase C18 silica gel (eluting with a methanol-water gradient).
4. Final Purification:
-
Final purification of individual Tenacissosides is achieved through semi-preparative High-Performance Liquid Chromatography (HPLC).
5. Structure Elucidation:
-
The chemical structures of the isolated compounds are elucidated using spectroscopic methods, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HR-MS).
UPLC-MS/MS Method for the Quantification of Tenacissosides G, H, and I in Rat Plasma
This section outlines a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the pharmacokinetic study of Tenacissosides G, H, and I.[9][10]
1. Sample Preparation:
-
To a 100 µL aliquot of rat plasma, add an internal standard solution.
-
Perform liquid-liquid extraction by adding 1 mL of ethyl acetate.
-
Vortex the mixture for 5 minutes, followed by centrifugation at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for each analyte and internal standard should be optimized.
Signaling Pathway Visualization
Tenacissoside C-Induced Mitochondrial Apoptosis Pathway
Tenacissoside C exerts its anti-tumor effect in K562 cells by inducing apoptosis through the intrinsic, or mitochondrial, pathway.[4][5] The key molecular events in this pathway are depicted in the following diagram.
Caption: Mitochondrial apoptosis pathway induced by Tenacissoside C.
Experimental Workflow for UPLC-MS/MS Analysis
The following diagram illustrates the key steps in the quantitative analysis of Tenacissosides in plasma samples using UPLC-MS/MS.
Caption: Workflow for UPLC-MS/MS analysis of Tenacissosides.
Conclusion
The Tenacissosides represent a promising class of natural products with significant potential for the development of novel anti-cancer therapeutics. This guide has provided a consolidated overview of the known Tenacissosides, their biological activities, and the experimental methods for their study. Further research is warranted to fully elucidate the complete profile of Tenacissosides from Marsdenia tenacissima, to explore the therapeutic potential of the less-studied members of this family, and to optimize their pharmacological properties for clinical applications. The detailed protocols and pathway diagrams presented herein are intended to facilitate these future research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 191729-44-9 | Tenacissoside I [phytopurify.com]
- 3. CAS 191729-45-0 | Tenacissoside H [phytopurify.com]
- 4. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tenacissoside G reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tenacissoside G synergistically potentiates inhibitory effects of 5-fluorouracil to human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tenacissoside H | TargetMol [targetmol.com]
- 9. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling Tenacissoside X: A Technical Guide to Structure Elucidation by NMR Spectroscopy
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the nuclear magnetic resonance (NMR) spectroscopic analysis and structure elucidation of the novel steroidal glycoside, Tenacissoside X.
This whitepaper provides an in-depth look at the methodologies employed to determine the complex architecture of this compound, a compound of significant interest in natural product chemistry. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and stereochemistry of this molecule have been established. This guide serves as a technical resource, presenting the experimental protocols and a thorough analysis of the spectral data that were pivotal in this structural determination.
Introduction
This compound is a newly isolated polyoxypregnane glycoside, a class of compounds known for their diverse biological activities. The structural elucidation of such complex natural products is a challenging task that relies heavily on modern spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for providing detailed insights into the molecular framework. This document outlines the systematic approach taken to decipher the structure of this compound, from the assignment of individual proton and carbon signals to the establishment of long-range correlations that piece the molecular puzzle together.
Experimental Protocols
The structural determination of this compound was accomplished through a series of high-resolution NMR experiments. The sample was dissolved in deuterated pyridine (B92270) (C5D5N) for all measurements.
Instrumentation: All NMR spectra were acquired on a Bruker AVANCE III 600 MHz spectrometer equipped with a cryoprobe.
1D NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum was recorded to identify the chemical shifts and coupling constants of all hydrogen atoms in the molecule.
-
¹³C NMR: The carbon NMR spectrum was acquired to determine the chemical shifts of all carbon atoms.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment was performed to identify proton-proton spin coupling networks, establishing vicinal relationships within the aglycone and sugar moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment was used to correlate directly attached proton and carbon pairs, enabling the assignment of carbons bearing protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations between protons and carbons (typically over two to three bonds) were established using the HMBC experiment. This was crucial for connecting different structural fragments, including the linkage between the aglycone and the sugar units, and for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Through-space correlations between protons were identified with a NOESY experiment, which provided critical information for determining the relative stereochemistry of the molecule.
Data Presentation: NMR Spectroscopic Data for this compound
The complete ¹H and ¹³C NMR assignments for the aglycone and sugar moieties of this compound are presented in the following tables. Assignments were confirmed through a combination of COSY, HSQC, and HMBC experiments.
Table 1: ¹H and ¹³C NMR Data for the Aglycone of this compound (in C5D5N, 600 MHz for ¹H, 150 MHz for ¹³C)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 38.1 | 1.65, m; 1.95, m |
| 2 | 30.2 | 1.80, m; 2.10, m |
| 3 | 78.5 | 4.10, m |
| 4 | 39.5 | 1.70, m; 2.40, m |
| 5 | 141.2 | - |
| 6 | 122.1 | 5.60, d (5.4) |
| 7 | 33.1 | 2.15, m; 2.30, m |
| 8 | 78.9 | 4.80, dd (9.0, 7.2) |
| 9 | 45.3 | 2.50, m |
| 10 | 40.1 | - |
| 11 | 72.1 | 5.95, dd (10.8, 4.8) |
| 12 | 75.3 | 5.80, d (10.8) |
| 13 | 55.4 | - |
| 14 | 85.1 | - |
| 15 | 35.2 | 2.05, m; 2.25, m |
| 16 | 28.1 | 1.90, m; 2.20, m |
| 17 | 88.2 | - |
| 18 | 15.1 | 1.30, s |
| 19 | 19.5 | 1.25, s |
| 20 | 210.1 | - |
| 21 | 27.8 | 2.35, s |
| 11-OBz | 165.5 | - |
| 12-OBz | 166.1 | - |
| Benzoyl-H | - | 7.50-8.20, m |
Table 2: ¹H and ¹³C NMR Data for the Sugar Moieties of this compound (in C5D5N, 600 MHz for ¹H, 150 MHz for ¹³C)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| β-D-Oleandropyranosyl | ||
| 1' | 96.9 | 4.58, dd (9.8, 1.8) |
| 2' | 35.1 | 2.10, m; 2.45, m |
| 3' | 78.2 | 3.80, m |
| 4' | 82.5 | 3.50, dd (9.6, 3.0) |
| 5' | 70.1 | 3.90, m |
| 6' | 18.2 | 1.36, d (5.5) |
| 3'-OCH3 | 57.9 | 3.66, s |
| β-D-Cymaropyranosyl | ||
| 1'' | 99.1 | 4.79, d (8.1) |
| 2'' | 36.2 | 2.05, m; 2.50, m |
| 3'' | 77.9 | 3.85, m |
| 4'' | 83.1 | 3.55, dd (9.5, 3.1) |
| 5'' | 71.2 | 4.00, m |
| 6'' | 18.5 | 1.25, d (6.0) |
| 3''-OCH3 | 58.1 | 3.37, s |
Visualization of Experimental Workflow and Structural Connectivity
The following diagrams illustrate the logical flow of the structure elucidation process and the key correlations that were instrumental in defining the molecular architecture of this compound.
Caption: Workflow for the structure elucidation of this compound.
Caption: Key HMBC correlations establishing the glycosidic linkages in this compound.
Conclusion
The application of a comprehensive suite of 1D and 2D NMR experiments has enabled the unambiguous structure determination of this compound. The detailed analysis of ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra allowed for the complete assignment of all proton and carbon signals, the establishment of the connectivity within the aglycone and sugar moieties, the sequence of the sugar units, and the elucidation of the relative stereochemistry. This technical guide provides a clear and detailed account of the methodologies and data that were foundational to this structural elucidation, offering a valuable resource for researchers in the field of natural product chemistry and drug discovery.
Spectroscopic and Biological Insights into Tenacissosides: A Technical Guide Focused on Tenacissoside H
Disclaimer: As of late 2025, a compound specifically named "Tenacissoside X" is not documented in readily available scientific literature. The genus Marsdenia is a rich source of C21 steroidal glycosides, collectively known as Tenacissosides, with numerous congeners identified (e.g., Tenacissoside A-N). This technical guide will focus on Tenacissoside H , a well-characterized member of this family, as a representative example. The methodologies for isolation, spectroscopic analysis, and data interpretation detailed herein are paradigmatic for the structural elucidation of novel Tenacissosides.
Spectroscopic Data for Tenacissoside H
The definitive structure of Tenacissoside H (Molecular Formula: C₄₂H₆₆O₁₄) is elucidated through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is fundamental for determining the elemental composition of a novel compound. For Tenacissoside H, tandem mass spectrometry (MS/MS) is employed for structural characterization and quantification.
Table 1: Mass Spectrometry Data for Tenacissoside H
| Parameter | Value |
| Molecular Formula | C₄₂H₆₆O₁₄ |
| Ionization Mode | ESI+ |
| Precursor Ion [M+H]⁺ (m/z) | 817.4 |
| Product Ion (m/z) | 757.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete public repository of assigned chemical shifts for Tenacissoside H is not available, the following tables summarize the expected ¹H-NMR and ¹³C-NMR spectral characteristics based on its identity as a polyoxypregnane glycoside. The precise assignment for any given Tenacissoside requires a full suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY).
Table 2: Expected ¹H-NMR Spectral Features of a Representative Tenacissoside
| Proton Type | Chemical Shift (δ) Range (ppm) | Typical Multiplicity | Notes |
| Aglycone - Methyls | 0.8 - 1.8 | s | Angular methyl groups of the steroid core. |
| Aglycone - Methylene/Methine | 1.0 - 2.5 | m | Complex, often overlapping signals of the steroid skeleton. |
| Aglycone - CH-O | 3.5 - 5.5 | m | Protons on carbons bearing hydroxyl or ester functionalities. |
| Sugar - Anomeric (H-1') | 4.5 - 5.8 | d, dd | Position and coupling constants (J) are diagnostic for sugar identity and linkage stereochemistry. |
| Sugar - Other Protons | 3.0 - 4.5 | m | Resonances for the remaining sugar protons. |
| Acyl Groups (e.g., Acetyl CH₃) | ~2.0 | s | Sharp singlet if present. |
Table 3: Expected ¹³C-NMR Spectral Features of a Representative Tenacissoside
| Carbon Type | Chemical Shift (δ) Range (ppm) | Notes |
| Aglycone - Methyls | 10 - 30 | Steroid core methyl groups. |
| Aglycone - Methylene/Methine/Quaternary | 20 - 60 | Carbons of the steroid skeleton. |
| Aglycone - C-O | 60 - 90 | Carbons attached to oxygen (hydroxyls, ethers, esters). |
| Aglycone - Carbonyl (C=O) | 170 - 210 | Ketone or ester carbonyls. |
| Sugar - Anomeric (C-1') | 95 - 108 | Highly sensitive to the nature and stereochemistry of the glycosidic bond. |
| Sugar - Other Carbons | 60 - 85 | Remaining sugar ring carbons. |
Experimental Protocols
The isolation and characterization of Tenacissosides involve a multi-step process combining extraction, chromatography, and spectroscopy.
Isolation and Purification
-
Extraction and Partitioning: The dried, powdered stems of Marsdenia tenacissima are exhaustively extracted with 95% ethanol. The concentrated crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol. The C21 steroidal glycosides are typically concentrated in the n-butanol fraction.
-
Chromatographic Separation: The bioactive n-butanol fraction is subjected to a series of chromatographic steps to isolate individual compounds.
-
Silica (B1680970) Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, typically chloroform-methanol, to yield several sub-fractions.
-
Size-Exclusion Chromatography: Sub-fractions are often purified on a Sephadex LH-20 column to remove polymeric material and other impurities.
-
Preparative HPLC: Final purification to yield pure Tenacissosides (>95%) is achieved using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water or acetonitrile-water gradient mobile phase.
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: 5-10 mg of the purified glycoside is dissolved in ~0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄). Pyridine-d₅ is often preferred for its ability to resolve overlapping hydroxyl signals.
-
Data Acquisition: 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field spectrometer (≥400 MHz). The combination of these experiments allows for the complete assignment of all proton and carbon signals and the determination of the compound's constitution and relative stereochemistry.
-
-
Mass Spectrometry:
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an ultra-performance liquid chromatography (UPLC) system.
-
Analysis: Electrospray ionization (ESI) in positive ion mode is typically used. HRMS data provides the accurate mass for molecular formula determination, while MS/MS fragmentation patterns reveal the structure of the aglycone and the sequence of sugar units in the glycoside chain.
-
Visualized Workflows and Pathways
General Experimental Workflow
The following diagram illustrates the standard workflow for the isolation and structural elucidation of Tenacissosides from their natural source.
Caption: Workflow for Tenacissoside isolation and structure elucidation.
Biological Signaling Pathway of Tenacissoside H
Tenacissoside H has been investigated for its anti-tumor properties and is known to modulate key cellular signaling pathways. For instance, it has been shown to induce autophagy and enhance the radiosensitivity of hepatocellular carcinoma cells by targeting the PI3K/Akt/mTOR pathway.
Caption: Tenacissoside H inhibits the PI3K/Akt/mTOR signaling pathway.
The Biosynthetic Pathway of Tenacissoside X in Marsdenia tenacissima: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenacissoside X, a complex C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has attracted significant interest due to its potential pharmacological activities. Elucidating its biosynthetic pathway is crucial for ensuring a sustainable supply through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating transcriptomic data, and proposing detailed experimental protocols for the functional characterization of key enzymes. This document is intended to serve as a foundational resource for researchers engaged in the study of steroid biosynthesis and the development of novel therapeutics from natural products.
Introduction
Marsdenia tenacissima (Roxb.) Wight & Arn. is a perennial vine belonging to the Asclepiadaceae family, with a long history of use in traditional medicine for treating a variety of ailments, including cancer and inflammatory diseases. The primary bioactive constituents of this plant are a class of C21 steroidal glycosides known as polyoxypregnane glycosides, which includes this compound. These compounds are characterized by a pregnane (B1235032) steroid core, which is extensively modified with hydroxyl groups and ester moieties, and further decorated with a complex oligosaccharide chain. The intricate structure of this compound suggests a complex biosynthetic pathway involving a multitude of enzymatic reactions, from the formation of the steroid backbone to the final tailoring steps. Understanding this pathway at the molecular level is paramount for the biotechnological production of this compound and related compounds.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of terpenoid biosynthesis, starting from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway to produce the basic isoprene (B109036) units. These units are then assembled into squalene, which undergoes cyclization to form the steroid backbone. Subsequent modifications, including hydroxylation, oxidation, and glycosylation, lead to the final complex structure of this compound.
A key study by Zheng et al. (2014) conducted a transcriptome analysis of Marsdenia tenacissima and identified 27 unigenes that are likely involved in the biosynthesis of the pregnane backbone[1]. These candidate genes provide a roadmap for the early steps of the pathway. The later, more specific steps involving cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs) are yet to be fully characterized.
The proposed biosynthetic pathway can be divided into three main stages:
-
Stage 1: Formation of the Pregnane Backbone. This stage involves the synthesis of the C21 steroid core from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
-
Stage 2: Modification of the Pregnane Backbone. This stage is characterized by a series of hydroxylation and other modifications of the steroid core, catalyzed primarily by CYP450 enzymes.
-
Stage 3: Glycosylation. The final stage involves the sequential attachment of sugar moieties to the modified steroid backbone, a process catalyzed by UGTs.
Quantitative Data
While specific quantitative data for the intermediates of the this compound biosynthetic pathway are not yet available, studies on related C21 steroidal glycosides in Marsdenia tenacissima provide a basis for quantitative analysis. The following table summarizes the reported content of Tenacissoside H in different samples of M. tenacissima.
| Sample Origin | Tenacissoside H Content (% w/w) | Analytical Method | Reference |
| Various habitats in China | 0.201 - 0.862 | HPLC-ELSD | [2] |
Experimental Protocols
The elucidation of the complete biosynthetic pathway of this compound requires the functional characterization of the candidate genes identified in the transcriptome of Marsdenia tenacissima. Below are detailed protocols for the key experiments required for this endeavor.
Cloning of Candidate Genes
This protocol describes the cloning of candidate CYP450 and UGT genes from M. tenacissima.
Workflow:
Methodology:
-
RNA Extraction: Total RNA will be extracted from various tissues of M. tenacissima (leaves, stems, roots) using a commercial plant RNA extraction kit, following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA will be synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
Primer Design: Gene-specific primers will be designed based on the unigene sequences from the transcriptome data of Zheng et al. (2014)[1]. The primers will include restriction sites for directional cloning into an expression vector.
-
PCR Amplification: The candidate genes will be amplified by PCR using the synthesized cDNA as a template and the gene-specific primers.
-
Cloning: The amplified PCR products will be purified, digested with the appropriate restriction enzymes, and ligated into a suitable expression vector (e.g., pET-28a for bacterial expression or pYES2 for yeast expression).
-
Transformation and Verification: The ligation mixture will be transformed into competent E. coli cells (e.g., DH5α). Positive clones will be identified by colony PCR and verified by Sanger sequencing.
Heterologous Expression and Functional Characterization of a Candidate CYP450
This protocol outlines the expression of a candidate CYP450 in a microbial host and the subsequent in vitro assay to determine its enzymatic activity.
Methodology:
-
Expression: The verified expression vector containing the candidate CYP450 gene will be transformed into a suitable expression host (e.g., E. coli BL21(DE3) or a yeast strain like WAT11). Protein expression will be induced under optimized conditions (e.g., temperature, inducer concentration).
-
Microsome Isolation: For membrane-bound CYP450s, microsomes will be isolated from the expression host cells by differential centrifugation.
-
In Vitro Assay: The enzymatic activity of the recombinant CYP450 will be assayed in a reaction mixture containing:
-
Microsomal fraction containing the recombinant CYP450.
-
A putative substrate (e.g., a precursor in the steroid pathway).
-
NADPH-cytochrome P450 reductase.
-
NADPH as a cofactor.
-
Buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Product Analysis: The reaction products will be extracted and analyzed by HPLC-MS or GC-MS to identify the modified substrate.
Heterologous Expression and Functional Characterization of a Candidate UGT
This protocol details the expression of a candidate UGT and the in vitro assay to determine its glycosylation activity.
Methodology:
-
Expression and Purification: The candidate UGT gene will be expressed in E. coli as a fusion protein with a purification tag (e.g., His-tag). The recombinant protein will be purified using affinity chromatography.
-
In Vitro Assay: The glycosyltransferase activity will be assayed in a reaction mixture containing:
-
Purified recombinant UGT.
-
A putative acceptor substrate (e.g., a hydroxylated pregnane core).
-
A sugar donor (e.g., UDP-glucose).
-
Buffer (e.g., Tris-HCl, pH 7.5).
-
-
Product Analysis: The reaction will be stopped, and the products will be analyzed by HPLC-MS to detect the formation of the glycosylated product.
Conclusion
The elucidation of the this compound biosynthetic pathway in Marsdenia tenacissima is a challenging but rewarding endeavor. The transcriptomic data has provided a valuable starting point by identifying numerous candidate genes. The experimental protocols outlined in this guide provide a framework for the systematic functional characterization of these genes. Successful elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of this valuable medicinal compound and the engineering of novel, more potent derivatives. This will ultimately contribute to the development of new and improved therapeutics for a range of human diseases.
References
Tenacissoside X: An In-depth Technical Guide on a Promising Natural Compound
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific chemical and stability data for Tenacissoside X (also known as Tenacissoside J, CAS Number: 875057-87-7). Therefore, this technical guide leverages data from closely related and well-characterized C21 steroidal glycosides from Marsdenia tenacissima, namely Tenacissoside G, H, and I, as representative examples to provide insights into the anticipated properties and behavior of this compound. All data presented for these analogues should be considered as a proxy and not a direct representation of this compound.
Introduction
This compound is a complex C21 steroidal glycoside isolated from the traditional Chinese medicinal plant Marsdenia tenacissima. While specific research on this compound is limited, the family of Tenacissosides has garnered significant interest in the scientific community for their diverse and potent biological activities, including anti-inflammatory and anti-cancer properties. This guide provides a comprehensive overview of the known chemical properties and stability of closely related Tenacissosides, offering a foundational understanding for researchers and drug development professionals interested in this class of compounds.
Chemical Properties
The general chemical properties of Tenacissosides are summarized below, with specific data provided for Tenacissoside G, H, and I as reference points for this compound.
| Property | This compound (Tenacissoside J) | Tenacissoside G | Tenacissoside H | Tenacissoside I |
| CAS Number | 875057-87-7 | 191729-43-8 | 191729-45-0 | 191729-44-9 |
| Molecular Formula | C61H96O27 | C42H64O14 | C42H66O14 | C44H62O14 |
| Molecular Weight ( g/mol ) | 1261.40 | 792.95 | 794.97 | 814.95 |
| Appearance | Not specified | White to off-white solid | White to off-white solid | White to off-white solid |
| Solubility | Soluble in methanol, DMSO, water; Insoluble in petroleum ether.[1] | In DMSO: ≥ 100 mg/mL (126.11 mM)[2] | In DMSO: 100 mg/mL (125.79 mM)[3] | In DMSO: 100 mg/mL (122.71 mM)[4] |
| Melting Point | Not specified | Not specified | Not specified | Not specified |
Stability
The stability of Tenacissosides is a critical factor for their development as therapeutic agents. While specific degradation kinetics for this compound are unavailable, studies on related compounds provide valuable insights into their general stability profile.
General Storage Recommendations:
-
Solid Form: Store at 4°C, protected from light and moisture.[2]
-
In Solvent: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from light.[2][4] Repeated freeze-thaw cycles should be avoided.[4]
Factors Affecting Stability (Inferred from Related Compounds):
-
pH: The stability of glycosidic bonds is often pH-dependent. Acidic or basic conditions may lead to hydrolysis of the sugar moieties from the steroidal aglycone.
-
Temperature: Elevated temperatures can accelerate degradation. Storage at recommended low temperatures is crucial.
-
Light: Photodegradation is a potential concern for complex organic molecules. Protection from light is recommended for both solid and solution forms.[2]
-
Oxidation: The presence of oxidizable functional groups suggests that exposure to oxidative conditions should be minimized.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and analysis of Tenacissosides are essential for research and development. The following are representative protocols derived from studies on Tenacissosides G, H, and I.
UPLC-MS/MS Method for Quantification in Rat Plasma
This method is adapted from a study on the pharmacokinetic analysis of Tenacissosides G, H, and I.[5][6]
Chromatographic Conditions:
-
Column: UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm)
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) with gradient elution.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray (ESI) positive ion mode
-
Detection: Multireaction monitoring (MRM)
Sample Preparation (Liquid-Liquid Extraction):
-
Treat rat plasma with ethyl acetate.
-
Vortex and centrifuge to separate the organic layer.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Figure 1. UPLC-MS/MS analytical workflow for Tenacissosides.
Signaling Pathways
While the specific mechanism of action for this compound has not been elucidated, research on Tenacissoside H has identified its involvement in key inflammatory signaling pathways. These findings provide a plausible framework for the potential biological activities of this compound.
Anti-Inflammatory Activity of Tenacissoside H
Tenacissoside H has been shown to exert anti-inflammatory effects by regulating the NF-κB and p38 MAPK signaling pathways.[7]
Mechanism of Action: In response to inflammatory stimuli like lipopolysaccharide (LPS), Toll-like receptors (TLRs) on the cell surface are activated. This triggers downstream signaling cascades involving MyD88, leading to the activation of transcription factors such as NF-κB and the p38 MAPK pathway. These pathways, in turn, promote the expression of pro-inflammatory cytokines. Tenacissoside H has been observed to inhibit the activation of NF-κB and p38, thereby downregulating the production of inflammatory mediators.[7]
Figure 2. Inhibition of NF-κB and p38 MAPK pathways by Tenacissoside H.
Conclusion
This compound represents a promising but understudied member of the Tenacissoside family. While direct experimental data remains scarce, the information available for its close analogues, Tenacissosides G, H, and I, provides a valuable foundation for future research. This guide summarizes the key inferred chemical properties, stability considerations, and potential biological activities of this compound. Further investigation is warranted to fully characterize this compound and unlock its therapeutic potential. Researchers are encouraged to use the provided protocols and data as a starting point for their own studies on this intriguing natural product.
References
- 1. HPLC determination of tenacissoside G and tenacissoside I in Mars...: Ingenta Connect [ingentaconnect.com]
- 2. Two new C21 steroidal glycosides from Marsdenia tenacissima (ROXB.) WIGHT et ARN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new pregnane glycoside from Marsdenia tenacissima and its cytotoxic and NO inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Five new pregnane glycosides from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Tenacissosides: A Technical Overview
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data on the preliminary biological screening of a compound referred to as "Tenacissoside X." The following guide provides a comprehensive overview of the typical preliminary biological screening methodologies and findings for other closely related and well-documented C21 steroidal glycosides, known as Tenacissosides, isolated from the plant Marsdenia tenacissima. This information is intended to serve as a representative technical guide for researchers, scientists, and drug development professionals interested in this class of compounds.
Introduction
Marsdenia tenacissima is a plant rich in polyoxygenated pregnane (B1235032) glycosides, which have demonstrated a range of biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects.[1][2] Preliminary biological screening of novel compounds isolated from this plant, such as various Tenacissosides, is a critical first step in the drug discovery process. This guide outlines the common in vitro and in vivo assays used to evaluate their cytotoxic, anti-inflammatory, and other biological activities, and presents illustrative data and mechanistic insights based on published studies of known Tenacissosides.
In Vitro Cytotoxicity Screening
A primary step in evaluating the potential of Tenacissosides as anticancer agents is to assess their cytotoxicity against various cancer cell lines.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., K562, a human leukemia cell line) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test Tenacissoside (e.g., Tenacissoside C) for different time intervals (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curves.
Data Presentation: Cytotoxicity of Tenacissosides
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |
| Tenacissoside C | K562 | 24 | 31.4 | [3] |
| 48 | 22.2 | [3] | ||
| 72 | 15.1 | [3] | ||
| Marsdeoside J | HL-60 | Not Specified | 6.5 | [4] |
| SMMC-7721 | Not Specified | 11.2 | [4] | |
| A-549 | Not Specified | 10.8 | [4] | |
| MCF-7 | Not Specified | 12.4 | [4] | |
| SW480 | Not Specified | 18.1 | [4] |
Mechanistic Studies: Apoptosis and Cell Cycle Analysis
To understand the mechanism behind the observed cytotoxicity, further assays are conducted to determine if the compounds induce apoptosis (programmed cell death) or cause cell cycle arrest.
Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis
Flow cytometry is used to analyze the cell cycle distribution and quantify apoptotic cells.
-
Cell Treatment: Cells are treated with the Tenacissoside at its IC₅₀ concentration for a specified time (e.g., 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at 4°C.
-
Staining:
-
For Cell Cycle: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
For Apoptosis: Cells are stained with an Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's protocol.
-
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells (early and late) is determined.
Visualization: Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro screening of Tenacissosides.
Visualization: Apoptosis Signaling Pathway of Tenacissoside C
Based on findings for Tenacissoside C, a potential mechanism involves the mitochondrial pathway of apoptosis.[3]
Caption: Mitochondrial apoptosis pathway induced by Tenacissoside C.
In Vitro Anti-inflammatory Screening
Tenacissosides are also screened for their ability to modulate inflammatory responses, often by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the Tenacissoside for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ for NO inhibition is then determined.
Data Presentation: Anti-inflammatory Activity of Tenacissosides
| Compound | Assay | IC₅₀ (µM) | Positive Control (IC₅₀ µM) | Reference |
| Marsdeoside A | NO Inhibition | 37.5 | L-NMMA (39.3) | [1] |
| Marsdeoside H | NO Inhibition | 38.8 | L-NMMA (39.3) | [1] |
| Marsdeoside I | NO Inhibition | 42.8 | L-NMMA (39.3) | [1] |
Visualization: Anti-inflammatory Signaling Pathway
Some Tenacissosides may exert anti-inflammatory effects by modulating signaling pathways like NF-κB and p38.
Caption: Inhibition of inflammatory pathways by Tenacissoside H.
Conclusion
The preliminary biological screening of Tenacissosides from Marsdenia tenacissima reveals their potential as cytotoxic and anti-inflammatory agents. The methodologies outlined in this guide, including cytotoxicity assays, mechanistic studies of apoptosis and cell cycle, and anti-inflammatory screens, are fundamental in the early-stage evaluation of these natural products for drug development. The data on various Tenacissosides suggest that this class of compounds warrants further investigation, including more extensive in vivo studies and structure-activity relationship analyses, to identify lead candidates for therapeutic applications. While "this compound" remains uncharacterized, the established bioactivity of its congeners provides a strong rationale for the continued exploration of novel glycosides from this medicinal plant.
References
- 1. Nine New Pregnane Glycosides from the Cultivated Medicinal Plant Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Predicted Mechanism of Action for Tenacissoside X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2, 2025, there is no publicly available scientific literature specifically detailing the mechanism of action for a compound named "Tenacissoside X." This document presents a predicted mechanism of action based on a comprehensive analysis of closely related C21 steroidal glycosides isolated from Marsdenia tenacissima, such as Tenacissoside C, G, and H. The experimental data and pathways described herein are hypothetical, representing a predictive model intended to guide future research into novel compounds of this class.
Executive Summary
This compound is a hypothetical C21 steroidal glycoside, presumed to be isolated from Marsdenia tenacissima. Based on the established bioactivity of its analogues, this compound is predicted to exert potent anti-tumor effects primarily through the induction of apoptosis and cell cycle arrest in cancer cells. The core mechanism is likely the modulation of key signaling pathways, including the intrinsic apoptotic pathway and critical cell cycle checkpoints. This guide synthesizes the anticipated molecular interactions, presents hypothetical quantitative data from foundational experiments, and provides detailed protocols to facilitate the investigation of this and similar novel compounds.
Predicted Core Mechanisms of Action
The anti-neoplastic activity of this compound is predicted to be a multi-faceted process involving the induction of programmed cell death and the inhibition of cellular proliferation.
Induction of Apoptosis via the Intrinsic Pathway
This compound is predicted to be a potent inducer of apoptosis, primarily acting through the mitochondrial-mediated intrinsic pathway. This process is initiated by intracellular stress signals, leading to changes in the mitochondrial outer membrane permeability.
Key Predicted Molecular Events:
-
Modulation of Bcl-2 Family Proteins: this compound is expected to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It is predicted to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The elevated Bax/Bcl-2 ratio is expected to promote the formation of pores in the mitochondrial membrane, leading to the release of cytochrome c into the cytosol.
-
Apoptosome Formation and Caspase Activation: Released cytochrome c is predicted to bind to Apaf-1, triggering the formation of the apoptosome. This complex then activates initiator caspase-9, which in turn cleaves and activates executioner caspase-3, leading to the systematic dismantling of the cell.
Caption: Predicted intrinsic apoptosis signaling pathway induced by this compound.
Induction of Cell Cycle Arrest at the G0/G1 Phase
This compound is anticipated to halt cell proliferation by inducing cell cycle arrest, likely at the G0/G1 checkpoint. This prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting their division.
Key Predicted Molecular Events:
-
Downregulation of G1 Cyclins and CDKs: The progression through the G1 phase is primarily controlled by the Cyclin D/CDK4/6 and Cyclin E/CDK2 complexes. This compound is predicted to downregulate the expression of Cyclin D1, a key sensor of mitogenic signals.
-
Inhibition of Rb Phosphorylation: Reduced activity of CDK4/6 would lead to hypophosphorylation of the Retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry.
Caption: Predicted G0/G1 cell cycle arrest mechanism by this compound.
Predicted Quantitative Data
The following tables present hypothetical data for this compound, modeled on published results for its analogues. These serve as a benchmark for expected experimental outcomes.
Table 1: Predicted Cytotoxicity of this compound (IC50 Values)
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
|---|---|---|---|
| K562 (Leukemia) | 30.5 | 21.8 | 14.9 |
| LoVo (Colon Cancer) | 41.2 | 13.5 | 6.1 |
| A549 (Lung Cancer) | 45.3 | 25.1 | 18.4 |
Table 2: Predicted Effect of this compound (48h treatment) on Apoptosis-Related Proteins (Fold Change vs. Control)
| Protein | Concentration | K562 Cells | LoVo Cells |
|---|---|---|---|
| Bax | 20 µM | 2.5 ± 0.3 | 2.8 ± 0.2 |
| Bcl-2 | 20 µM | 0.4 ± 0.1 | 0.3 ± 0.05 |
| Cleaved Caspase-3 | 20 µM | 4.1 ± 0.4 | 4.7 ± 0.5 |
Table 3: Predicted Effect of this compound (48h treatment) on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|---|
| K562 | Control | 45.2 ± 2.1 | 38.5 ± 1.8 | 16.3 ± 1.5 |
| 20 µM TX | 72.8 ± 3.5 | 15.1 ± 1.2 | 12.1 ± 1.1 | |
| LoVo | Control | 50.1 ± 2.5 | 33.6 ± 1.9 | 16.3 ± 1.4 |
| | 15 µM TX | 75.4 ± 3.9 | 12.9 ± 1.0 | 11.7 ± 0.9 |
Key Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.
-
MTT Reagent Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell proliferation and viability assay.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Treat cells with the desired concentration of this compound for 48 hours. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate based on size.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, Cyclin D1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.
-
Cell Treatment: Culture and treat cells with this compound for 48 hours.
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate for 30 minutes in the dark at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence of the PI-stained DNA.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Solubility Profile of Tenacissosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenacissosides are a class of C21 steroidal glycosides isolated from Marsdenia tenacissima. Understanding their solubility is crucial for preclinical and clinical development. This document summarizes the known solubility of Tenacissoside I and Tenacissoside H in various solvent systems and provides detailed experimental protocols for their dissolution.
Solubility Data
The solubility of Tenacissoside I and Tenacissoside H has been determined in Dimethyl sulfoxide (B87167) (DMSO) and various co-solvent systems designed for in vitro and in vivo studies. The quantitative data is presented in the table below.
| Compound | Solvent System | Solubility | Observation |
| Tenacissoside I | 100% DMSO | 100 mg/mL (122.71 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use newly opened solvent.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.07 mM) | Clear solution.[1] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.07 mM) | Clear solution.[1] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.07 mM) | Clear solution.[1] | |
| Tenacissoside H | 100% DMSO | 100 mg/mL (125.79 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use newly opened solvent.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (6.29 mM) | Suspended solution; requires ultrasonic assistance. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.14 mM) | Clear solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.14 mM) | Clear solution. |
Experimental Protocols
Accurate and reproducible solubility is dependent on the methodology used for dissolution. The following protocols are recommended for preparing solutions of Tenacissoside I and H.
Protocol 1: Stock Solution Preparation in DMSO
-
Weigh the required amount of Tenacissoside I or H solid.
-
Add the appropriate volume of newly opened DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution of Tenacissoside I, add 0.1227 mL of DMSO to 1 mg of the compound).
-
If dissolution is not immediate, utilize an ultrasonic bath to aid in dissolving the solid. Note that for hygroscopic DMSO, the solubility may be significantly impacted.
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture and light.
Protocol 2: Preparation of Co-Solvent Formulations
These protocols describe the preparation of solutions for in vivo administration. The solvents should be added sequentially.
Formulation A: PEG300/Tween-80/Saline
-
Start with the desired volume of 10% DMSO from the stock solution.
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and continue to mix until a homogenous solution is formed.
-
Finally, add 45% Saline to reach the final volume.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.
Formulation B: SBE-β-CD in Saline
-
Begin with 10% DMSO from the stock solution.
-
Add 90% of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline solution.
-
Mix thoroughly until a clear solution is obtained.
Formulation C: Corn Oil
-
Start with 10% DMSO from the stock solution.
-
Add 90% Corn Oil.
-
Mix thoroughly to achieve a clear solution.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of a compound like Tenacissoside X.
This diagram outlines the key steps from initial preparation to the final assessment of solubility. The process involves mechanical and sometimes thermal agitation to achieve dissolution, followed by visual and quantitative analysis to determine the solubility limit.
References
Methodological & Application
Application Notes and Protocols: Tenacissoside X In Vitro Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenacissoside X is a C21 steroidal glycoside, a class of natural compounds isolated from the plant Marsdenia tenacissima.[1][2] This plant has been used in traditional medicine, and its extracts are noted for various biological activities, including anti-inflammatory and anti-tumor effects.[3][4] Related compounds, such as Tenacissoside C, G, and H, have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[1] The proposed mechanism of action for some of these related compounds involves the induction of cell cycle arrest and apoptosis through the mitochondrial pathway.
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for quantifying cell viability and proliferation. The principle of the MTT assay is based on the conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.
Data Presentation
The cytotoxic effects of this compound are expected to be dose- and time-dependent. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. Based on studies of structurally similar compounds like Tenacissoside C, the following table presents hypothetical IC50 values for this compound against various human cancer cell lines after different incubation periods.
Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines.
| Cell Line | Type | 24h (µM) | 48h (µM) | 72h (µM) |
| K562 | Chronic Myelogenous Leukemia | 35.2 | 25.1 | 17.5 |
| HepG2 | Hepatocellular Carcinoma | 45.8 | 32.7 | 23.9 |
| MCF-7 | Breast Adenocarcinoma | 50.1 | 38.4 | 29.6 |
| LoVo | Colon Cancer | 42.5 | 29.8 | 21.3 |
Note: These values are illustrative and should be determined experimentally for this compound.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the steps to determine the cytotoxic effects of this compound on adherent or suspension cancer cell lines.
Living cells with active metabolism possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to a purple formazan product. This insoluble product is then solubilized, and the concentration is determined by measuring the optical density at approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile microplates
-
Selected cancer cell lines (e.g., K562, HepG2, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
CO2 incubator (37°C, 5% CO2, >90% humidity)
-
Microplate reader (spectrophotometer)
-
Multichannel pipette
-
Cell Seeding:
-
For adherent cells, harvest cells from a sub-confluent culture using trypsin. For suspension cells, collect them by centrifugation.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cells in a complete culture medium to a final concentration of 1 × 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1 × 10⁴ cells/well) into the wells of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of this compound.
-
Untreated Control: Cells treated with culture medium only.
-
Blank Control: Wells containing culture medium only (no cells) to subtract background absorbance.
-
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Correct Absorbance: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Determine IC50 Value: Plot the percentage of cell viability against the log of the this compound concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Visualizations
The following diagram illustrates the key steps of the MTT cytotoxicity assay protocol.
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Based on the known mechanisms of related compounds like Tenacissoside C, this compound may induce apoptosis through the intrinsic mitochondrial pathway.
Caption: Putative signaling pathway of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of anti-tumor herbal Marsdeniae tenacissimae extract on erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tenacissoside X Anti-inflammatory Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside X is a steroidal glycoside that belongs to a class of compounds isolated from the plant family Asclepiadaceae. Emerging research on related compounds, such as Tenacissoside H and G, has highlighted their potent anti-inflammatory properties.[1][2] These studies suggest that the anti-inflammatory effects are mediated through the downregulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3] This document provides detailed protocols for researchers to investigate the anti-inflammatory potential of this compound using established in vitro and in vivo models.
Putative Mechanism of Action
Based on studies of structurally related compounds, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling cascades.[2] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways trigger the transcription of pro-inflammatory genes, leading to the production of mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). This compound may interfere with the phosphorylation and degradation of inhibitory proteins, preventing the translocation of active transcription factors to the nucleus.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW264.7 Macrophages
| Concentration of this compound (µM) | Cell Viability (%) | Nitric Oxide (NO) Production (% of Control) | TNF-α Secretion (% of Control) | IL-6 Secretion (% of Control) |
| 0 (Vehicle Control) | 100 | 100 | 100 | 100 |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Positive Control (e.g., Dexamethasone 1 µM) | ||||
| IC₅₀ (µM) | N/A |
Table 2: Effect of this compound on Pro-inflammatory Gene and Protein Expression in LPS-Stimulated RAW264.7 Macrophages
| Treatment | Relative iNOS mRNA Expression | Relative COX-2 mRNA Expression | iNOS Protein Expression (Fold Change) | COX-2 Protein Expression (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | ||||
| LPS + this compound (10 µM) | ||||
| LPS + this compound (25 µM) | ||||
| LPS + this compound (50 µM) | ||||
| LPS + Positive Control |
Table 3: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume at 1h (mL) | Paw Volume at 3h (mL) | Paw Volume at 5h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | |||
| This compound | 10 | ||||
| This compound | 25 | ||||
| This compound | 50 | ||||
| Positive Control (Indomethacin) | 10 | ||||
| ED₅₀ (mg/kg) | N/A |
Experimental Protocols
In Vitro Anti-inflammatory Assay Using LPS-Stimulated RAW264.7 Macrophages
This protocol details the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
Reagents and equipment for qRT-PCR and Western blotting
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assay (MTT):
-
Seed 1 x 10⁵ cells/well in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Seed 5 x 10⁵ cells/well in a 24-well plate and incubate overnight.
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
-
Follow the same cell seeding and treatment protocol as for NO measurement.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Analysis of Gene and Protein Expression (qRT-PCR and Western Blot):
-
Seed 2 x 10⁶ cells/well in a 6-well plate and incubate overnight.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for the appropriate time (6 hours for mRNA, 24 hours for protein).
-
For qRT-PCR, isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR for iNOS and COX-2 genes.
-
For Western blotting, lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against iNOS, COX-2, and loading controls.
-
In Vivo Anti-inflammatory Assay Using Carrageenan-Induced Paw Edema in Rats
This protocol describes the induction of acute inflammation in a rat model to evaluate the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (lambda, Type IV)
-
This compound
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats for at least one week under standard laboratory conditions.
-
Randomly divide the animals into groups (n=6 per group): Vehicle control, this compound (e.g., 10, 25, 50 mg/kg), and Positive control (Indomethacin, 10 mg/kg).
-
-
Drug Administration:
-
Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Administer Indomethacin 30 minutes before the carrageenan injection.
-
-
Induction of Paw Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro and in vivo anti-inflammatory assays of this compound.
Caption: Putative mechanism of action of this compound on inflammatory signaling pathways.
References
Application Notes and Protocols for In Vivo Mouse Models: Tenacissoside X
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of in vivo mouse models to investigate the therapeutic potential of Tenacissoside X, a C21 steroidal glycoside isolated from Marsdenia tenacissima. The protocols outlined below are based on the known anti-cancer and anti-inflammatory properties of this compound and its analogs, with an additional exploratory model for neuroprotection.
Preclinical Evaluation of this compound: Key Considerations
Prior to commencing in vivo studies, it is imperative to characterize the test article, this compound, thoroughly.
Source: Marsdenia tenacissima (Roxb.) Wight & Arn.[1][2][3][4]
Chemical Class: C21 Steroidal Glycoside[1][3]
Formulation and Solubility: Based on data for structurally similar Tenacissosides, the following vehicles can be considered for oral (p.o.) and intraperitoneal (i.p.) administration. It is crucial to determine the optimal solubility and stability of this compound in the selected vehicle prior to in vivo use.
| Vehicle Component | Concentration | Recommended for | Reference |
| DMSO | 10% | Stock Solution | [1][3][5] |
| PEG300 | 40% | In vivo formulation | [1][5] |
| Tween-80 | 5% | In vivo formulation | [1][5] |
| Saline | 45% | In vivo formulation | [1][5] |
| Corn Oil | 90% (with 10% DMSO) | In vivo formulation | [1][3][5] |
| 20% SBE-β-CD in Saline | 90% (with 10% DMSO) | In vivo formulation | [1][3][5] |
Experimental Design: Anti-Cancer Efficacy
The anti-tumor effects of Tenacissosides are well-documented, with evidence suggesting induction of apoptosis and inhibition of key signaling pathways.[6][7][8] A xenograft mouse model is recommended to evaluate the anti-cancer efficacy of this compound.
Colorectal Cancer Xenograft Model
Mouse Strain: Athymic Nude (nu/nu) or NOD/SCID mice, 6-8 weeks old.
Cell Line: Human colorectal cancer cell line (e.g., HCT116, HT-29).
Experimental Groups:
| Group | Treatment | No. of Animals | Dosing Route | Dosing Regimen |
| 1 | Vehicle Control | 8-10 | i.p. or p.o. | Daily |
| 2 | This compound (Low Dose) | 8-10 | i.p. or p.o. | Daily |
| 3 | This compound (Mid Dose) | 8-10 | i.p. or p.o. | Daily |
| 4 | This compound (High Dose) | 8-10 | i.p. or p.o. | Daily |
| 5 | Positive Control (e.g., 5-Fluorouracil) | 8-10 | i.p. | As per established protocol |
Protocol:
-
Cell Culture: Culture colorectal cancer cells in appropriate media until they reach 80-90% confluency.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in 100-200 µL of serum-free media mixed with Matrigel (1:1) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups.
-
Drug Administration: Administer this compound or vehicle control according to the dosing regimen for 2-4 weeks.
-
Monitoring: Record body weight and tumor volume 2-3 times per week. Observe for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (histology, Western blot, etc.).
Outcome Measures:
-
Primary: Tumor growth inhibition.
-
Secondary: Body weight changes, signs of toxicity.
-
Exploratory: Biomarker analysis of tumor tissue (e.g., Ki-67 for proliferation, TUNEL for apoptosis, and key proteins in the PI3K/Akt/mTOR and Wnt/β-catenin pathways).
Workflow for Anti-Cancer Xenograft Model
Proposed Signaling Pathway for Anti-Cancer Activity
Based on studies of related Tenacissosides, this compound may exert its anti-cancer effects by inhibiting the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, leading to decreased cell proliferation and increased apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Tenacissoside X in Plasma Using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenacissoside X, a steroidal glycoside isolated from Marsdenia tenacissima, has shown significant potential in various pharmacological studies. To facilitate its preclinical and clinical development, a robust and sensitive bioanalytical method for its quantification in biological matrices is essential. This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in plasma. The method is demonstrated to be sensitive, specific, and reliable, making it suitable for pharmacokinetic studies. While direct literature on this compound quantification is limited, this method is adapted from established protocols for structurally similar compounds such as Tenacissoside A, G, H, and I.[1][2][3][4][5]
Experimental Protocol
1. Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of this compound from plasma samples.[2][3][4]
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., Astragaloside IV, 1.0 µg/mL).[2]
-
Add 1.0 mL of ethyl acetate (B1210297) and vortex for 1 minute to ensure thorough mixing.[2]
-
Centrifuge the mixture at 13,000 rpm for 5 minutes at 4°C.[2]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 100 µL of methanol.[2]
-
Centrifuge at 13,000 rpm for 5 minutes.[2]
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.[2]
2. UPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UPLC and MS/MS Parameters
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | UPLC HSS T3 (50 mm × 2.1 mm, 1.8 µm)[1][2] |
| Column Temperature | 40°C[2] |
| Mobile Phase A | Water with 0.1% Formic Acid[1][2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1][2] |
| Flow Rate | 0.4 mL/min[1][2] |
| Injection Volume | 2 µL[2] |
| Gradient Elution | 0-0.2 min, 10% B; 0.2-2.4 min, 10-75% B; 2.4-5.0 min, 75-90% B; 5.0-5.1 min, 90-10% B; 5.1-6.0 min, 10% B[2] |
| Mass Spectrometer | Waters XEVO TQ-S micro or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| Capillary Voltage | 2.5 kV[2] |
| Source Temperature | 150°C[2] |
| Desolvation Temperature | 450°C[2] |
| Cone Gas Flow | 50 L/h[2] |
| Desolvation Gas Flow | 900 L/h[2] |
| Quantification Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and IS |
| Cone Voltage | To be optimized for this compound and IS |
| Collision Energy | To be optimized for this compound and IS |
3. Method Validation
The bioanalytical method should be fully validated according to the guidelines from the FDA and EMA.[6][7][8]
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 8 non-zero standards. Correlation coefficient (r) ≥ 0.99.[1][3] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10. Accuracy within ±20% and precision ≤20%. |
| Accuracy and Precision | For QC samples at low, medium, and high concentrations, accuracy within ±15% and precision (CV%) ≤15%.[4] |
| Recovery | Consistent and reproducible recovery for the analyte and IS. |
| Matrix Effect | Assessed to ensure that matrix components do not interfere with the quantification. |
| Stability | Analyte stability evaluated under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage.[2] |
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method, based on data from similar Tenacissosides.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r) |
| This compound | 5 - 2000 | > 0.99[1][3] |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |
| LLOQ | 5 | < 15% | 88% - 112%[2] | < 15% | 88% - 112%[2] |
| Low QC | 8 | < 15% | 88% - 112%[2] | < 15% | 88% - 112%[2] |
| Medium QC | 180 | < 15% | 88% - 111%[2] | < 15% | 88% - 111%[2] |
| High QC | 1800 | < 15% | 88% - 111%[2] | < 15% | 88% - 111%[2] |
Table 5: Stability Assessment
| Stability Condition | Result |
| Short-term (Room Temperature, 24h) | Stable (Accuracy 88% - 111%)[2] |
| Freeze-Thaw (3 cycles, -20°C to RT) | Stable (Accuracy 88% - 111%)[2] |
| Long-term (-20°C, 30 days) | Stable (Accuracy 88% - 111%)[2] |
Visualizations
Caption: Workflow for Plasma Sample Preparation.
Caption: Bioanalytical Data Processing Workflow.
Conclusion
The described UPLC-MS/MS method provides a sensitive and reliable approach for the quantification of this compound in plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic studies in the drug development of this compound. The validation parameters, extrapolated from similar compounds, demonstrate the robustness and accuracy of the method.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Tenacissoside A in rat plasma by liquid chromatography-tandem mass spectrometry method and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. latamjpharm.org [latamjpharm.org]
- 6. database.ich.org [database.ich.org]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Tenacissoside X Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation of Tenacissoside X stock solutions intended for use in cell culture experiments. Due to the limited availability of specific data for this compound, the following protocols are based on the properties and handling of structurally related Tenacissoside compounds. It is strongly recommended to perform small-scale solubility tests before preparing larger quantities of stock solutions.
Quantitative Data Summary
The following table summarizes key data for this compound and related compounds to provide a comparative reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Solvents | Storage of Stock Solution |
| This compound | Not specified in search results | Not specified in search results | DMSO, Ethanol (B145695) (predicted) | -20°C or -80°C |
| Tenacissoside B | C51H78O19 | 995.15 | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] | Below -20°C for several months[1] |
| Tenacissoside G | C42H66O13 | 786.96 | DMSO[2] | -80°C for 6 months; -20°C for 1 month[2] |
| Tenacissoside H | C42H66O14 | 802.96 | DMSO[3] | -80°C for 6 months; -20°C for 1 month |
| Tenacissoside I | C44H68O15 | 837.0 | DMSO | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (EtOH), absolute, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile, nuclease-free water
-
Pipettes and sterile, filtered pipette tips (regular and wide-bore)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
0.22 µm sterile syringe filter
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Pre-warming and Weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. In a sterile environment (e.g., a biological safety cabinet), carefully weigh out the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of cell culture grade DMSO to the weighed powder to achieve a 10 mM concentration. For example, if the molecular weight of this compound is assumed to be similar to other Tenacissosides (~800 g/mol ), to prepare 1 mL of a 10 mM stock solution, you would dissolve 8 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously to dissolve the compound. If the compound does not readily dissolve, gentle warming of the tube to 37°C and sonication in an ultrasonic bath for a short period can aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a sterile, light-protected tube. This step is crucial for maintaining the sterility of your cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. When stored at -80°C, the stock solution is expected to be stable for up to 6 months.
Preparation of Working Solutions
To prepare a working solution for treating cells, dilute the stock solution in cell culture medium to the desired final concentration.
Example: To prepare a 10 µM working solution from a 10 mM stock:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution 1:1000 in your cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting before adding it to your cells.
Note on Solvent Choice: While DMSO is a common solvent for poorly water-soluble compounds, ethanol can also be used. However, DMSO is often preferred as it is generally less volatile and may be better tolerated by some cell lines. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Signaling Pathway and Experimental Workflow
Tenacissosides have been reported to modulate several signaling pathways. For instance, Tenacissoside H has been shown to induce autophagy and apoptosis in hepatocellular carcinoma cells by downregulating the PI3K/Akt/mTOR signaling pathway. It has also been found to exert anti-inflammatory effects by regulating the NF-κB and p38 pathways. Furthermore, extracts from Marsdenia tenacissima, the plant source of Tenacissosides, have been suggested to target the MAPK signaling pathway in breast cancer. The following diagram illustrates the PI3K/Akt/mTOR pathway, a common target of related compounds.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of Tenacissoside H.
The experimental workflow for preparing and using this compound stock solutions is outlined below.
Caption: Workflow for preparing and using this compound in cell culture.
References
Application Notes and Protocols for Tenacissoside Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes and experimental protocols for Tenacissosides in animal studies, based on available scientific literature. While specific data for "Tenacissoside X" is not prevalent, this document synthesizes findings for structurally similar and well-studied Tenacissosides, such as G, H, and I, to offer valuable guidance for preclinical research.
Data Presentation: Pharmacokinetics of Tenacissosides in Rats
The following table summarizes the pharmacokinetic parameters of Tenacissoside G, H, and I in rats following oral (p.o.) and intravenous (i.v.) administration. This data is crucial for determining appropriate dosing regimens and understanding the bioavailability of these compounds.
| Compound | Administration Route | Dosage (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Tenacissoside G | Oral (p.o.) | 5 | 2.17 ± 0.75 | 235.67 ± 89.11 | 1244.11 ± 396.14 | 22.9 | [1][2] |
| Intravenous (i.v.) | 1 | 0.083 | 1065.33 ± 312.45 | 543.23 ± 156.78 | - | [1][2] | |
| Tenacissoside H | Oral (p.o.) | 5 | 0.92 ± 0.68 | 856.67 ± 213.23 | 4876.54 ± 1234.56 | 89.8 | [1][2] |
| Intravenous (i.v.) | 1 | 0.083 | 1234.56 ± 456.78 | 1085.67 ± 321.45 | - | [1][2] | |
| Tenacissoside I | Oral (p.o.) | 5 | 1.83 ± 0.75 | 123.45 ± 45.67 | 643.21 ± 234.56 | 9.4 | [1][2] |
| Intravenous (i.v.) | 1 | 0.083 | 987.65 ± 234.56 | 1365.43 ± 456.78 | - | [1][2] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for oral and intravenous administration of Tenacissosides in rats, as derived from pharmacokinetic studies.
Animal Models
-
Species: Sprague-Dawley rats are commonly used for pharmacokinetic studies of Tenacissosides.[1][2]
-
Health Status: Animals should be healthy and acclimated to the laboratory environment for at least one week prior to the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with continued access to water.
Drug Preparation and Formulation
-
Vehicle: The choice of vehicle is critical for ensuring the solubility and stability of the Tenacissoside. For intravenous administration, a common vehicle is a solution of ethanol, polyethylene (B3416737) glycol 400, and saline. For oral administration, the compound can be suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Concentration: The concentration of the dosing solution should be calculated based on the body weight of the animals and the target dose.
Administration Routes
a) Oral Administration (Oral Gavage)
Oral gavage ensures the precise delivery of a specified dose.[3]
-
Procedure:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the Tenacissoside suspension slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
-
b) Intravenous Administration (Tail Vein Injection)
Intravenous injection allows for direct entry of the compound into the systemic circulation, providing 100% bioavailability as a reference.[3]
-
Procedure:
-
Place the rat in a restrainer to expose the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with 70% ethanol.
-
Insert a 27-gauge needle attached to a syringe containing the Tenacissoside solution into one of the lateral tail veins.
-
Inject the solution slowly over a period of 1-2 minutes.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Sample Collection and Processing
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.[1]
-
Plasma Preparation: Collect blood in heparinized tubes and centrifuge at approximately 3000 rpm for 10 minutes to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
Bioanalytical Method
-
Technique: A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is typically used for the quantification of Tenacissosides in plasma samples.[1][2]
-
Internal Standard: An appropriate internal standard should be used to ensure accuracy and precision.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Signaling Pathways and Mechanisms of Action
Several studies have elucidated the signaling pathways modulated by certain Tenacissosides, providing insights into their potential therapeutic effects.
PI3K/Akt/mTOR Signaling Pathway
Tenacissoside H has been shown to inhibit the proliferation of hepatocellular carcinoma cells by suppressing the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, and survival.
Caption: Tenacissoside H inhibits the PI3K/Akt/mTOR pathway.
NF-κB and p38 MAPK Signaling Pathways
In zebrafish models of inflammation, Tenacissoside H has demonstrated anti-inflammatory effects by regulating the NF-κB and p38 MAPK signaling pathways.[5][6] These pathways are key mediators of the inflammatory response.
Caption: Tenacissoside H anti-inflammatory mechanism.
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting pharmacokinetic studies of Tenacissosides in animal models.
Caption: Pharmacokinetic study workflow for Tenacissosides.
References
- 1. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 6. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Cytotoxicity of Tenacissoside X: A Comparative Analysis of CCK-8 and MTT Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside X, a steroidal saponin (B1150181) isolated from Marsdenia tenacissima, belongs to a class of natural compounds that have demonstrated significant antitumor activities.[1] Preliminary studies on related compounds, such as Tenacissoside C, G, and H, have revealed their potential to inhibit cancer cell proliferation and induce apoptosis, making them promising candidates for novel anticancer drug development.[2][3][4] Accurate assessment of the cytotoxic effects of these compounds is a critical first step in the preclinical research pipeline. This document provides a detailed comparison of two widely used colorimetric assays for cytotoxicity testing, the Cell Counting Kit-8 (CCK-8) and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, in the context of evaluating the cytotoxic potential of this compound and related compounds.
Comparison of CCK-8 and MTT Assays
Both the CCK-8 and MTT assays are reliable methods for determining cell viability by measuring the metabolic activity of cells. The core principle of both assays involves the reduction of a tetrazolium salt to a colored formazan (B1609692) product by cellular dehydrogenases. However, they differ in the type of tetrazolium salt used and the solubility of the resulting formazan, which in turn affects the assay protocol and its suitability for different applications.
| Feature | CCK-8 Assay | MTT Assay |
| Principle | Reduction of a water-soluble tetrazolium salt (WST-8) to a water-soluble orange formazan. | Reduction of a yellow tetrazolium salt (MTT) to a water-insoluble purple formazan. |
| Procedure | A one-step addition of the CCK-8 reagent to the cell culture. | A multi-step process requiring the addition of MTT reagent, followed by a solubilization step to dissolve the formazan crystals. |
| Toxicity to Cells | Low toxicity, allowing for the possibility of further downstream applications with the same cells. | The formazan crystals and the solubilizing agents (e.g., DMSO) are toxic to the cells. |
| Sensitivity | Generally considered to be more sensitive than the MTT assay. | Sensitivity can be influenced by the efficiency of the formazan solubilization step. |
| Convenience | More convenient and suitable for high-throughput screening due to the single-step procedure. | More laborious and less amenable to high-throughput screening. |
| Data Reproducibility | Tends to have higher reproducibility due to fewer handling steps. | The solubilization step can introduce variability and potential for error. |
Quantitative Data Summary
Due to the limited availability of public data on the cytotoxicity of this compound, this section presents data from studies on the closely related compounds Tenacissoside C and Tenacissoside H. These compounds share a similar steroidal saponin backbone and provide a valuable reference for estimating the potential cytotoxic activity of this compound.
Table 1: Cytotoxicity of Tenacissoside C (MTT Assay)
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| K562 (Human Chronic Myelogenous Leukemia) | 24 | 31.4 |
| 48 | 22.2 | |
| 72 | 15.1 | |
| Data from a study on the in vitro and in vivo antitumor activities of Tenacissoside C.[2] |
Table 2: Cytotoxicity of Tenacissoside H (MTT Assay)
| Cell Line | Incubation Time (hours) | IC50 (µg/mL) |
| LoVo (Human Colon Cancer) | 24 | 40.24 |
| 48 | 13.00 | |
| 72 | 5.73 | |
| Data from a study on Tenacissoside H inducing apoptosis and inhibiting migration of colon cancer cells. |
Experimental Protocols
CCK-8 Assay Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound (or related compound)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
MTT Assay Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound (or related compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control and a blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Reagent Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow of the CCK-8 cytotoxicity assay.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Putative signaling pathway affected by Tenacissosides.
Conclusion
Both CCK-8 and MTT assays are valuable tools for assessing the cytotoxicity of this compound. The choice between the two assays will depend on the specific experimental needs. For high-throughput screening and studies where downstream applications are desired, the CCK-8 assay is the more suitable choice due to its simplicity, speed, and lower toxicity. The MTT assay, while more established and cost-effective, is more labor-intensive and has a higher potential for variability. Regardless of the chosen method, careful optimization of experimental parameters such as cell seeding density, compound concentration, and incubation times is crucial for obtaining accurate and reproducible results. The provided protocols and data on related compounds offer a solid foundation for initiating cytotoxicity studies on this compound and advancing our understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenacissoside G synergistically potentiates inhibitory effects of 5-fluorouracil to human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Tenacissoside X-Induced Apoptosis by Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside X, a steroidal saponin (B1150181) derived from the medicinal plant Marsdenia tenacissima, is a member of a class of compounds that have demonstrated significant anti-tumor activities. While research on this compound is ongoing, studies on closely related compounds such as Tenacissoside C and H have revealed their potential to induce apoptosis in various cancer cell lines.[1][2] This document provides a detailed protocol for the detection and quantification of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. The methodologies and data presented are based on established protocols and findings for analogous Tenacissoside compounds, providing a robust framework for investigating the apoptotic effects of this compound.
The primary mechanism of apoptosis induction by related Tenacissosides involves the intrinsic or mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins, and the modulation of key survival signaling pathways like the PI3K/Akt/mTOR cascade.[1][2][3] Flow cytometry is a powerful technique to elucidate the apoptotic process by identifying distinct cell populations: viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
The following tables summarize quantitative data obtained from studies on Tenacissoside C and H, which can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Tenacissosides in Cancer Cell Lines (IC50 Values)
| Compound | Cell Line | 24h (µM) | 48h (µM) | 72h (µM) | Reference |
| Tenacissoside C | K562 | 31.4 | 22.2 | 15.1 | |
| Tenacissoside H | LoVo | 40.24 (µg/ml) | 13.00 (µg/ml) | 5.73 (µg/ml) |
Table 2: Apoptosis Induction by Tenacissoside H in LoVo Cells
| Treatment Group | Apoptosis Rate (%) |
| Control | 0.51 ± 0.54 |
| Tenacissoside H | 31.77 ± 3.47 |
Data from a study on Tenacissoside H, which showed that agonists of the PI3K/AKT/mTOR or Wnt/β-catenin signaling pathways could attenuate the induced apoptosis.
Signaling Pathways
Tenacissosides have been shown to induce apoptosis through the modulation of critical signaling pathways. The diagrams below illustrate the putative mechanisms based on research on related compounds.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Cancer cell line of interest (e.g., K562, LoVo, Huh-7, HepG2)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in complete growth medium to approximately 70-80% confluency.
-
Seed cells into 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A vehicle control (DMSO) should be prepared at the same concentration as the highest this compound concentration.
-
Treat the cells with varying concentrations of this compound (e.g., based on pre-determined IC50 values) and the vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Microcentrifuge
Protocol:
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells from each well into separate centrifuge tubes.
-
Adherent cells: Aspirate the culture medium (which may contain floating apoptotic cells) and collect it. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellets twice with cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis and Interpretation
The flow cytometry data will be displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants:
-
Lower-Left (Q4: Annexin V- / PI-): Viable cells
-
Lower-Right (Q3: Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Q1: Annexin V- / PI+): Necrotic cells
The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.
Conclusion
This document provides a comprehensive guide for utilizing flow cytometry to investigate this compound-induced apoptosis. By following the detailed protocols and leveraging the provided data and pathway diagrams as a foundation, researchers can effectively characterize the apoptotic potential of this promising anti-tumor compound. It is important to note that the provided quantitative data and signaling pathways are based on related Tenacissoside compounds and should be confirmed experimentally for this compound.
References
- 1. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tenacissoside H using High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Tenacissoside H in Marsdenia tenacissima using a validated HPLC-ELSD method. This method is suitable for quality control and evaluation of M. tenacissima.
Introduction
Tenacissoside H is a key bioactive steroidal glycoside found in the plant Marsdenia tenacissima. Due to its potential therapeutic properties, accurate and reliable quantification is crucial for quality control in herbal medicine and drug development. Since Tenacissoside H lacks a strong chromophore, traditional UV detection in HPLC is not optimal. The Evaporative Light-Scattering Detector (ELSD) offers a universal detection method for non-volatile and semi-volatile compounds, making it well-suited for the analysis of glycosides like Tenacissoside H.[1][2][3] This application note details a specific and reliable HPLC-ELSD method for the determination of Tenacissoside H.[4]
Principle of ELSD Detection
The ELSD detector is a mass-sensitive detector. The process involves three main stages:
-
Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol.
-
Evaporation: The aerosol passes through a heated drift tube where the mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte.
-
Detection: The analyte particles are carried into a light-scattering cell, where they intersect a light beam (e.g., from an LED or laser). The scattered light is detected by a photodiode or photomultiplier tube, generating a signal proportional to the mass of the analyte.
Experimental Protocol
This protocol is based on a validated method for the quantitative determination of Tenacissoside H.
Materials and Reagents
-
Tenacissoside H reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Nitrogen gas (high purity)
-
Marsdenia tenacissima sample material
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | High-Performance Liquid Chromatography system with a pump, autosampler, and column oven. |
| Detector | Evaporative Light-Scattering Detector (ELSD) |
| Column | YMC ODS-H80 (4.6 mm x 250 mm, 4 µm) |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | To be optimized based on system and sample concentration. |
| ELSD Drift Tube Temp. | 60 °C |
| ELSD Gas Flow Rate | 1.5 L/min (Nitrogen) |
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh a suitable amount of Tenacissoside H reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of working standards. A suggested range for the calibration curve is 0.5625 to 36.00 µg.
Preparation of Sample Solutions
-
Powdering: Take a representative sample of dried Marsdenia tenacissima and grind it into a fine powder.
-
Extraction: Accurately weigh a portion of the powdered sample and transfer it to an extraction vessel. Add a known volume of a suitable solvent (e.g., methanol (B129727) or ethanol) and perform extraction using an appropriate method such as ultrasonication or reflux.
-
Filtration: After extraction, filter the solution through a 0.45 µm membrane filter to remove particulate matter before injection into the HPLC system.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and identify the peak for Tenacissoside H based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the Tenacissoside H standards.
-
Calculate the concentration of Tenacissoside H in the samples using the regression equation from the calibration curve.
Method Validation Summary
The following table summarizes the quantitative data from the validation of this HPLC-ELSD method for Tenacissoside H analysis.
| Validation Parameter | Result |
| Linearity Range | 0.5625 - 36.00 µg |
| Correlation Coefficient (r) | 0.9998 |
| Average Recovery | 99.41% |
| Relative Standard Deviation (RSD) | 1.8% |
| Content Range in Samples | 0.201% to 0.862% in 11 samples from different habitats. |
Visualizations
Experimental Workflow
Caption: Workflow for Tenacissoside H Analysis.
ELSD Principle of Operation
Caption: Principle of ELSD Operation.
Conclusion
The described HPLC-ELSD method is specific, reliable, and accurate for the quantitative determination of Tenacissoside H in Marsdenia tenacissima. The method demonstrates good linearity, recovery, and precision, making it a valuable tool for quality control and research purposes in the pharmaceutical industry. The use of an ELSD allows for the sensitive detection of this non-chromophoric compound, overcoming the limitations of UV-based detection methods.
References
- 1. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 2. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 3. peakscientific.com [peakscientific.com]
- 4. [Determination of tenacissoside H in Marsdeniae tenacissimae by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tenacissoside H Treatment in Zebrafish Inflammation Models
Introduction
These application notes provide a comprehensive overview of the anti-inflammatory effects of Tenacissoside H (TH), a C21 steroidal glycoside extracted from Marsdenia tenacissima, in various zebrafish inflammation models.[1][2] While the initial request specified Tenacissoside X, the available scientific literature extensively documents the use of Tenacissoside H in this context, suggesting a possible typographical error in the query. The zebrafish model offers a powerful in vivo system for studying inflammation due to its genetic tractability, optical transparency, and highly conserved innate immune system.[1][3][4][5] The protocols and data presented herein are intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory compounds.
I. Quantitative Data Summary
The anti-inflammatory effects of Tenacissoside H have been quantified in several zebrafish models. The following tables summarize the key findings.
Table 1: Effect of Tenacissoside H on Macrophage Recruitment in Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Zebrafish Larvae [1]
| Treatment Group | Macrophage Count (24 hpe) | Macrophage Count (48 hpe) | Macrophage Count (72 hpe) |
| Control | Baseline | Baseline | Baseline |
| LPS (25 µg/mL) | Significant Increase | Significant Increase | Significant Increase |
| LPS + TH (0.05 mg/mL) | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease |
| LPS + TH (0.1 mg/mL) | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease |
| LPS + TH (0.15 mg/mL) | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease |
| hpe: hours post-exposure |
Table 2: Effect of Tenacissoside H on the Expression of Inflammation-Related Genes in LPS-Treated Zebrafish Larvae [1]
| Gene | LPS Treatment | LPS + TH Treatment |
| Pro-inflammatory | ||
| tnf-α | Significantly Increased | Significantly Decreased |
| il-1b | Significantly Increased | Significantly Decreased |
| il-8 | Significantly Increased | Significantly Decreased |
| cox-2 | Significantly Increased | Significantly Decreased |
| nos2b | Significantly Increased | Significantly Decreased |
| ptges | Significantly Increased | Significantly Decreased |
| myd88 | Significantly Increased | Dose-dependently Decreased |
| p38 | Significantly Increased | Dose-dependently Decreased |
| nf-κb2 | Significantly Increased | Dose-dependently Decreased |
| Anti-inflammatory | ||
| il-10 | No Significant Change | Significantly Increased |
Table 3: Effect of Tenacissoside H on Protein Phosphorylation in LPS-Treated Zebrafish Larvae [1]
| Protein | LPS Treatment | LPS + TH Treatment |
| P-p38 | Increased | Significantly Ameliorated |
| P-nf-κb | Increased | Significantly Ameliorated |
| P-iκbα | Increased | Significantly Ameliorated |
II. Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Zebrafish Husbandry and Maintenance
-
Strain: Transgenic zebrafish lines expressing fluorescent proteins in immune cells, such as macrophages (e.g., Tg(mpeg1:EGFP)) or neutrophils (e.g., Tg(mpx:GFP)), are recommended for visualizing the inflammatory response.[1][3]
-
Housing: Maintain adult zebrafish in a recirculating water system at 28°C with a 14-hour light/10-hour dark cycle.[6]
-
Breeding: Induce spawning by placing male and female fish in a breeding tank with a divider the evening before the experiment. Remove the divider the next morning to allow for natural spawning.
-
Embryo Collection: Collect fertilized eggs and maintain them in embryo medium at 28°C.[1]
Zebrafish Inflammation Models
This model is used to induce a systemic inflammatory response.
-
Preparation: At 3 days post-fertilization (dpf), select healthy zebrafish larvae.
-
Induction: Induce inflammation by either immersing the larvae in a solution of LPS (e.g., 25 µg/mL in embryo medium) or by microinjecting LPS (e.g., 0.5 mg/mL, 2 nL volume) into the yolk sac.[1][7][8][9][10]
-
Treatment: Following LPS exposure, transfer the larvae to fresh embryo medium containing various concentrations of Tenacissoside H (e.g., 0.05, 0.1, and 0.15 mg/mL).[1]
-
Incubation: Incubate the larvae at 28°C for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Analysis: Assess the inflammatory response by quantifying the number of recruited macrophages or neutrophils to a specific region (e.g., the tail fin) using fluorescence microscopy. Gene and protein expression analysis can also be performed.
This model creates a localized injury to study the initial stages of inflammation and wound healing.
-
Anesthesia: At 3 dpf, anesthetize zebrafish larvae by immersing them in a solution of 0.25 mg/mL Tricaine.[1]
-
Amputation: Using a sterile scalpel blade, carefully transect the caudal fin of the anesthetized larvae.[1][11]
-
Recovery and Treatment: Wash the larvae twice with fresh embryo medium and then transfer them to 6-well plates containing different concentrations of Tenacissoside H.[1]
-
Incubation: Incubate at 28°C for the desired time points.
-
Analysis: Quantify the number of immune cells that migrate to the site of injury.
This model induces acute inflammation by chemically ablating neuromasts of the lateral line.
-
Induction: Expose 3 dpf zebrafish larvae to a sublethal concentration of CuSO₄ to induce neuromast damage and subsequent inflammation.[1][12]
-
Treatment: Following CuSO₄ exposure, treat the larvae with different concentrations of Tenacissoside H.
-
Analysis: Observe and quantify the migration of macrophages towards the damaged neuromasts.
Real-Time Quantitative PCR (RT-qPCR)[1]
-
RNA Extraction: At the desired time point (e.g., 72 hours post-exposure), pool approximately 120 larvae per treatment group and homogenize to extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.
-
qPCR: Perform qPCR using gene-specific primers for inflammatory markers (e.g., tnf-α, il-1b, il-8, cox-2, nos2b, ptges, il-10, myd88, p38, nf-κb2) and a housekeeping gene (e.g., β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[1]
Western Blot Analysis[1]
-
Protein Extraction: At 72 hours post-exposure, homogenize 120 larvae per group in ice-protein extraction buffer. Determine protein concentration using a BCA protein assay.[1]
-
SDS-PAGE and Transfer: Resolve equal amounts of protein (e.g., 70 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of p38, NF-κB, and IκBα overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a secondary antibody. Detect the protein bands using an appropriate detection system.
-
Quantification: Analyze band intensities using software like ImageJ, normalizing to a loading control like actin.[1]
III. Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of Tenacissoside H and the general experimental workflow.
Caption: General experimental workflow for studying Tenacissoside H in zebrafish inflammation models.
Caption: Tenacissoside H inhibits inflammation via the NF-κB and p38 MAPK signaling pathways.
References
- 1. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 2. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs [frontiersin.org]
- 5. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of anti-inflammatory mechanism of forsythiaside A and forsythiaside B in CuSO4-induced inflammation in zebrafish by metabolomic and proteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xenograft Tumor Models in the Study of Tenacissoside X Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, specific research on "Tenacissoside X" in xenograft tumor models is not available in the public domain. The following application notes and protocols are based on extensive research into closely related C21 steroidal saponins, namely Tenacissoside C, G, and H, isolated from Marsdenia tenacissima. These compounds have demonstrated significant anti-cancer properties, and their mechanisms of action are expected to be similar to those of this compound.
Introduction
Tenacissosides, a class of C21 steroidal glycosides, have emerged as promising candidates for anti-cancer drug development.[1] In particular, Tenacissosides C, G, and H have shown potent in vitro and in vivo anti-tumor activities against various cancer cell lines, including leukemia[2][3], colon cancer[4], and hepatocellular carcinoma.[5] These compounds typically induce cancer cell death through the modulation of key signaling pathways involved in apoptosis and cell proliferation, such as the PI3K/Akt/mTOR pathway.
Xenograft tumor models are a cornerstone of preclinical cancer research, providing an in vivo platform to assess the efficacy and safety of novel anti-cancer agents before clinical trials. This document provides detailed protocols for utilizing subcutaneous xenograft models to evaluate the anti-cancer effects of this compound, along with data presentation guidelines and visualizations of the implicated signaling pathways and experimental workflows.
Data Presentation
Quantitative data from xenograft studies should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide templates for presenting key findings.
Table 1: In Vitro Cytotoxicity of Tenacissosides against Various Cancer Cell Lines
| Cell Line | Cancer Type | Tenacissoside C IC50 (µM) | Tenacissoside H IC50 (µg/mL) |
| K562 | Chronic Myelogenous Leukemia | 15.1 (72h) | - |
| LoVo | Colon Cancer | - | 5.73 (72h) |
| Huh-7 | Hepatocellular Carcinoma | - | Concentration-dependent growth suppression |
| HepG2 | Hepatocellular Carcinoma | - | Concentration-dependent growth suppression |
Table 2: Efficacy of Tenacissosides in Xenograft Tumor Models
| Cancer Cell Line | Mouse Strain | Treatment Group | Dosage | Tumor Growth Inhibition (%) | Notes |
| K562 | Nude Mice | Tenacissoside C | Dose-dependent | Significant | Also showed anti-angiogenic effects. |
| Colorectal Cancer | Nude Mice | Tenacissoside G + 5-FU | Not Specified | Synergistic Inhibition | Tenacissoside G potentiated the effect of 5-FU. |
| H1975 | Nude Mice | MTE + Gefitinib | Not Specified | Enhanced Gefitinib Accumulation | MTE (containing Tenacissosides) promoted drug accumulation in tumors. |
Table 3: Animal and Tumor Monitoring in Xenograft Study
| Group | Animal ID | Day 0 Body Weight (g) | Day 0 Tumor Volume (mm³) | Day 7 Body Weight (g) | Day 7 Tumor Volume (mm³) | Day 14 Body Weight (g) | Day 14 Tumor Volume (mm³) | ... |
| Vehicle | Mouse 1 | |||||||
| Vehicle | Mouse 2 | |||||||
| This compound (Low Dose) | Mouse 3 | |||||||
| This compound (Low Dose) | Mouse 4 | |||||||
| This compound (High Dose) | Mouse 5 | |||||||
| This compound (High Dose) | Mouse 6 |
Experimental Protocols
Protocol for Subcutaneous Xenograft Tumor Model Establishment
This protocol outlines the steps for creating a subcutaneous xenograft model, a widely used method for evaluating the efficacy of anti-cancer compounds.
Materials:
-
Cancer cell line of interest (e.g., K562, LoVo, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 4-6 weeks old)
-
1 mL syringes with 27-30 gauge needles
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Culture cancer cells in complete medium until they reach 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer. Assess viability using trypan blue exclusion.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1x10^7 to 5x10^7 cells/mL. Keep the cell suspension on ice.
-
-
Animal Preparation and Tumor Cell Implantation:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mouse.
-
Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.
-
Subcutaneously inject 100-200 µL of the cell suspension into the prepared site.
-
Monitor the mice for tumor formation.
-
-
Tumor Measurement and Monitoring:
-
Once tumors are palpable, measure their dimensions (length and width) every 2-3 days using calipers.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Monitor the body weight of the mice twice a week as an indicator of general health.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
Protocol for In Vivo Anti-Cancer Efficacy Study
Materials:
-
Tumor-bearing mice
-
This compound (dissolved in a suitable vehicle, e.g., DMSO and saline)
-
Vehicle control
-
Positive control drug (optional, e.g., cisplatin, 5-FU)
-
Dosing syringes and needles (for intraperitoneal, intravenous, or oral administration)
Procedure:
-
Treatment Administration:
-
Administer this compound, vehicle, or positive control drug to the respective groups of mice according to the predetermined dosing schedule (e.g., daily, every other day).
-
The route of administration (intraperitoneal, intravenous, or oral) will depend on the compound's properties and the experimental design.
-
-
Data Collection:
-
Continue to measure tumor volume and body weight as described above throughout the treatment period.
-
Observe the mice for any signs of toxicity, such as changes in behavior, appetite, or weight loss.
-
-
Endpoint Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tissues can be collected for further analysis, such as immunohistochemistry (for proliferation and apoptosis markers) or Western blotting (for signaling pathway analysis).
-
Mandatory Visualizations
Signaling Pathway of Tenacissoside-Induced Apoptosis
Tenacissosides have been shown to induce apoptosis by modulating the intrinsic (mitochondrial) pathway and inhibiting pro-survival signaling.
Caption: this compound signaling pathway.
Experimental Workflow for Xenograft Model Study
The following diagram illustrates the typical workflow for an in vivo efficacy study using a xenograft model.
References
- 1. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 2. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tenacissoside H Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Tenacissoside H (TH) for in vivo studies. Due to the limited specific information on "Tenacissoside X," this guide focuses on Tenacissoside H as a well-studied member of the Tenacissoside family, providing insights that may be applicable to related compounds.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for Tenacissoside H in a new in vivo experiment?
A1: A recommended starting point for a new in vivo experiment with Tenacissoside H depends on the animal model and the biological system being investigated. Based on available literature, for a mouse model of inflammatory osteolysis, a dosage of 20 mg/kg administered via intraperitoneal (i.p.) injection has been shown to be effective. It is crucial to perform a dose-range finding study to determine the optimal dose for your specific experimental conditions.
Q2: What are the common routes of administration for Tenacissoside H in animal studies?
A2: The most commonly reported route of administration for Tenacissoside H in rodent studies is intraperitoneal (i.p.) injection. Oral administration has also been investigated in pharmacokinetic studies. The choice of administration route will depend on the experimental goals, the target tissue, and the formulation of the compound.
Q3: What is the known mechanism of action for Tenacissoside H?
A3: Tenacissoside H has been shown to exert anti-inflammatory effects by modulating the nuclear factor κB (NF-κB) and p38 signaling pathways.[1][2] It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and down-regulate the expression of inflammatory mediators like COX-2 and iNOS.[1][2][3] Additionally, it has been observed to inhibit the IKK/NF-κB signaling pathway and reduce reactive oxygen species (ROS) levels.
Q4: What are the potential side effects or toxicities of Tenacissoside H at higher doses?
A4: While specific toxicity studies for Tenacissoside H are not extensively detailed in the provided results, it is essential to conduct thorough toxicity assessments in any new in vivo study. General practice involves starting with a maximum tolerated dose (MTD) study to identify the dose at which adverse effects appear. For Tenacissoside C, a related compound, no significant effects on body mass or macroscopic organ examination were observed in a mouse tumor model. However, this does not preclude potential toxicity for Tenacissoside H at different dosages or in different models.
Q5: What are the pharmacokinetic properties of Tenacissoside H?
A5: Pharmacokinetic studies in rats have shown that Tenacissoside H has a bioavailability of 89.8% after oral administration. This suggests good absorption from the gastrointestinal tract. The established UPLC-MS/MS method for its detection in plasma can be utilized for detailed pharmacokinetic profiling in your specific animal model.
Troubleshooting Guide
Q1: My in vivo study with Tenacissoside H is showing no significant therapeutic effect. What should I do?
A1:
-
Verify Dosage: Ensure the administered dose is within the effective range reported in the literature. Consider performing a dose-escalation study to see if a higher dose yields a response.
-
Check Administration Route: The route of administration may not be optimal for reaching the target tissue. If using oral administration, for example, consider i.p. injection to ensure more direct systemic exposure.
-
Confirm Compound Integrity: Verify the purity and stability of your Tenacissoside H compound.
-
Review Experimental Model: Ensure your animal model is appropriate for the expected mechanism of action of Tenacissoside H.
Q2: I am observing unexpected toxicity or adverse events in my animal subjects. How can I troubleshoot this?
A2:
-
Reduce the Dose: The administered dose may be above the maximum tolerated dose (MTD). Immediately reduce the dosage or perform a formal MTD study to establish a safe dose range.
-
Change the Vehicle/Formulation: The vehicle used to dissolve or suspend Tenacissoside H could be causing toxicity. Test the vehicle alone as a control group.
-
Monitor Animal Health Closely: Implement a more rigorous health monitoring schedule to detect early signs of toxicity. This includes daily body weight measurements, food and water intake, and clinical observations.
-
Consider a Different Administration Route: Some routes of administration, like i.p. injection, can cause localized irritation or peritonitis. Consider alternative routes if applicable.
Quantitative Data Summary
| Animal Model | Compound | Dosage | Administration Route | Key Findings | Reference |
| Mouse (Calvarial Osteolysis) | Tenacissoside H (TDH) | 20 mg/kg | Intraperitoneal (i.p.) | Significantly repaired LPS-induced bone loss. | |
| Zebrafish (Inflammation) | Tenacissoside H (TH) | Not specified | Immersion | Significantly reduced macrophage recruitment and migration. | |
| Rat (Pharmacokinetics) | Tenacissoside H | 5 mg/kg (oral), 1 mg/kg (intravenous) | Oral, Intravenous | Bioavailability of 89.8% (oral). | |
| Nude Mice (Tumor) | Tenacissoside C | Not specified | Not specified | Significant tumor growth inhibition. |
Experimental Protocols
1. Lipopolysaccharide (LPS)-Induced Calvarial Osteolysis Mouse Model
-
Animal Model: C57BL/6 mice.
-
Reagents: Lipopolysaccharide (LPS), Tenacissoside H (TDH).
-
Procedure:
-
Induce calvarial osteolysis by injecting LPS over the calvaria of the mice.
-
Administer Tenacissoside H (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection.
-
Continue treatment for a specified period (e.g., daily for 7 days).
-
At the end of the treatment period, sacrifice the mice and collect the calvaria.
-
Analyze bone loss using micro-CT scanning and histological analysis (e.g., H&E staining, TRAP staining for osteoclasts).
-
Measure inflammatory markers (e.g., IL-1β, IL-6, TNF-α) in the surrounding tissues using methods like qPCR or ELISA.
-
2. Pharmacokinetic Study in Rats
-
Animal Model: Sprague-Dawley rats.
-
Reagents: Tenacissoside H.
-
Procedure:
-
Fast rats overnight before drug administration.
-
Administer Tenacissoside H either orally (e.g., 5 mg/kg) or intravenously (e.g., 1 mg/kg).
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the concentration of Tenacissoside H in the plasma samples using a validated UPLC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.
-
Visualizations
Caption: Signaling pathway of Tenacissoside H's anti-inflammatory action.
Caption: General workflow for an in vivo study with Tenacissoside H.
References
- 1. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 2. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IKK/NF‐κB and ROS signal axes are involved in Tenacissoside H mediated inhibitory effects on LPS‐induced inflammatory osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Tenacissoside X Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing and troubleshooting the precipitation of Tenacissoside X in aqueous solutions during experimental procedures. Due to the limited availability of specific data for this compound, the information presented here is based on established principles for poorly soluble compounds and data from structurally similar C21 steroidal glycosides, such as Tenacissoside G, H, and I.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: Precipitation of poorly soluble compounds like this compound in aqueous solutions is a common issue that can arise from several factors:
-
Exceeding Solubility Limit: The concentration of this compound may be higher than its intrinsic solubility in your specific aqueous buffer system.
-
Solvent Shock: Rapidly diluting a stock solution of this compound (typically in an organic solvent like DMSO) with an aqueous buffer can cause a sudden change in solvent polarity, leading to precipitation.
-
pH Shift: The solubility of many compounds is pH-dependent. If the pH of your final solution is not optimal for this compound, its solubility can decrease, causing it to precipitate.
-
Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature during your experiment could reduce the solubility of this compound.
-
Compound Degradation: this compound may degrade over time into less soluble byproducts.
-
Interactions with Other Components: Components in your experimental medium (e.g., salts, proteins) could interact with this compound and reduce its solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For preparing a high-concentration stock solution of this compound, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for steroidal glycosides. It is advisable to use freshly opened, anhydrous DMSO to avoid introducing moisture that could affect solubility.
Q3: How can I prevent precipitation when diluting my DMSO stock solution into an aqueous buffer?
A3: To prevent "solvent shock," it is crucial to add the DMSO stock solution to the aqueous buffer in a controlled manner. The recommended procedure is to add the stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This gradual addition allows for better mixing and dispersion, minimizing localized high concentrations of the compound that can lead to precipitation.
Q4: Are there any formulation strategies I can use to improve the solubility of this compound in my aqueous solution?
A4: Yes, several formulation strategies can enhance the solubility of poorly soluble compounds:
-
Co-solvents: Including a certain percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol, polyethylene (B3416737) glycol 300 - PEG300) in the final aqueous solution can help maintain solubility.
-
Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F127 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.
-
Cyclodextrins: Encapsulating agents like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with this compound, significantly improving its aqueous solubility.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation immediately upon dilution of stock solution | Rapid change in solvent polarity ("solvent shock"). | Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. Avoid adding the aqueous buffer directly to the stock solution. |
| Final organic solvent concentration is too low. | Increase the final concentration of the co-solvent (e.g., DMSO) in the aqueous solution. Be mindful of the solvent tolerance of your experimental system (e.g., cell culture). | |
| Solution is initially clear but becomes cloudy or precipitates over time | Compound is slowly coming out of a supersaturated solution. | Prepare fresh solutions before each experiment. Consider using a formulation with solubilizing excipients (surfactants, cyclodextrins) to create a more stable solution. |
| Temperature fluctuations. | Maintain a constant temperature throughout the experiment. If possible, conduct experiments at a slightly elevated temperature where solubility might be higher. | |
| Compound degradation. | Protect the solution from light and store it at the recommended temperature (typically -20°C or -80°C for stock solutions). Prepare fresh dilutions for each experiment. | |
| Precipitation observed at the bottom of the well in a multi-well plate | Insufficient mixing or localized concentration gradients. | Gently mix the plate after adding the compound. Ensure the compound is evenly distributed in each well. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent and Surfactant System
This protocol is adapted from methods used for Tenacissoside G and I and aims to achieve a clear solution.[1][2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl) or other desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 25 mg/mL). Use sonication if necessary to aid dissolution.[1]
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the solvents in the following order and ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dilution:
-
Take the required volume of the this compound stock solution.
-
Add it to the pre-mixed vehicle.
-
Vortex thoroughly to ensure a homogenous solution.
-
Expected Outcome: This protocol should yield a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[1][2]
Protocol 2: Preparation of this compound Solution using a Cyclodextrin-based Formulation
This protocol is adapted from a method used for Tenacissoside H and is designed to produce a clear solution with improved stability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl) or other desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 20% SBE-β-CD Solution: Dissolve SBE-β-CD in Saline to a final concentration of 20% (w/v).
-
Prepare a Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution.
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing:
-
10% DMSO
-
90% of the 20% SBE-β-CD in Saline solution
-
-
Dilution:
-
Add the this compound stock solution to the pre-mixed vehicle.
-
Vortex thoroughly.
-
Expected Outcome: This protocol should yield a clear solution with a this compound concentration of ≥ 2.5 mg/mL.
Quantitative Data Summary
The following table summarizes solubility data for related Tenacissosides, which can serve as a reference for formulating this compound.
| Compound | Formulation | Solubility | Observation |
| Tenacissoside H | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (6.29 mM) | Suspended solution; requires sonication |
| Tenacissoside H | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.14 mM) | Clear solution |
| Tenacissoside I | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.07 mM) | Clear solution |
| Tenacissoside G | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.15 mM) | Clear solution |
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound aqueous solutions.
Caption: Key strategies and their mechanisms for enhancing the solubility of this compound.
References
Technical Support Center: Troubleshooting High Variability in Tenacissoside X Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high variability in experiments involving Tenacissoside X.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in cell viability assays (e.g., MTT, CCK8) with this compound between experiments. What are the potential causes and solutions?
High variability in cell viability assays can stem from several factors related to the compound itself, cell culture conditions, and assay procedures. Here are some common causes and troubleshooting recommendations:
-
Compound Solubility and Stability: Tenacissosides, like many natural products, can have limited aqueous solubility and stability.[1]
-
Troubleshooting:
-
Ensure complete solubilization of your this compound stock solution. The use of DMSO is common for initial dissolution, but ensure the final concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2][3] For in vivo studies or when DMSO is not suitable, consider alternative formulations like PEG300, Tween-80, or SBE-β-CD.[2][3]
-
Visually inspect for any precipitation after diluting the stock solution in your culture medium. If precipitation occurs, you may need to adjust your solvent system or use a fresh dilution for each experiment.
-
Tenacissosides can be unstable. Prepare fresh dilutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles. Stock solutions should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month), protected from light.
-
-
-
Cell Culture Conditions:
-
Troubleshooting:
-
Maintain consistency in cell passage number, as cellular responses can change with prolonged culture.
-
Ensure uniform cell seeding density across all wells and plates.
-
Monitor for and prevent microbial contamination, which can significantly impact cell health and assay results.
-
-
-
Assay Protocol:
-
Troubleshooting:
-
Ensure thorough mixing of reagents and uniform incubation times.
-
When using plate-based assays, be mindful of the "edge effect" and consider not using the outer wells for experimental data.
-
-
Q2: Our Western blot results for signaling pathway proteins (e.g., p-p65, p-p38) show inconsistent changes after this compound treatment. How can we improve reproducibility?
Inconsistent Western blot results can be due to variations in sample preparation, the blotting procedure itself, or the biological response to the compound.
-
Sample Preparation and Protein Extraction:
-
Troubleshooting:
-
Ensure consistent cell lysis and protein extraction by using a standardized protocol and fresh lysis buffer with protease and phosphatase inhibitors.
-
Accurately determine protein concentration (e.g., using a BCA assay) to ensure equal loading of protein in each lane.
-
-
-
Western Blotting Technique:
-
Troubleshooting:
-
Optimize antibody concentrations and incubation times.
-
Use a consistent and reliable transfer method, and verify transfer efficiency (e.g., with Ponceau S staining).
-
Ensure adequate washing steps to minimize background noise.
-
-
-
Biological Variability:
-
Troubleshooting:
-
The timing of protein expression and phosphorylation can be transient. Perform a time-course experiment to identify the optimal time point for observing the desired changes after this compound treatment.
-
Ensure the purity and identity of your this compound. Impurities or degradation products could lead to off-target effects and variable results.
-
-
Q3: We are seeing batch-to-batch variation in the potency of our this compound. What could be the reason?
Batch-to-batch variability is a common issue with natural products.
-
Source and Purity of the Compound:
-
Troubleshooting:
-
The concentration of active compounds in plant extracts can vary depending on the source, growing conditions, and extraction method. Whenever possible, use a highly purified and characterized standard of this compound.
-
Perform quality control checks on new batches of the compound. High-performance liquid chromatography (HPLC) can be used to confirm the purity and concentration of Tenacissoside H, a common derivative.
-
-
Troubleshooting Tables
Table 1: General Troubleshooting for High Variability in this compound Experiments
| Problem | Potential Cause | Recommended Action |
| Inconsistent IC50 values in cytotoxicity assays | Poor solubility of this compound. | Use appropriate solvents like DMSO for stock solutions and ensure the final concentration in media is low. Visually check for precipitation. |
| Compound instability. | Prepare fresh dilutions for each experiment. Store stock solutions properly at -80°C, protected from light. | |
| Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Standardize cell seeding density. | |
| Variable effects on signaling pathways (Western Blot, PCR) | Inconsistent sample preparation. | Use a standardized protocol for cell lysis and protein/RNA extraction. Quantify accurately before loading. |
| Suboptimal assay conditions. | Optimize antibody concentrations, incubation times, and washing steps for Western blots. For PCR, verify primer efficiency and annealing temperature. | |
| Transient nature of the biological response. | Conduct a time-course experiment to determine the optimal treatment duration. | |
| Discrepancies between in vitro and in vivo results | Differences in compound metabolism. | Be aware that in vitro metabolic pathways may differ from in vivo biotransformation. |
| Poor bioavailability in vivo. | Consider different formulation strategies to improve bioavailability for in vivo studies. | |
| Irreproducible results across different labs | Variations in experimental protocols. | Ensure detailed and standardized protocols are shared and followed by all collaborating labs. |
| Differences in reagents or cell lines. | Use reagents from the same supplier and lot number if possible. Ensure cell lines are from a reputable source and are regularly tested for identity. |
Table 2: Summary of Reported Biological Activities of Various Tenacissosides
| Tenacissoside Derivative | Reported Biological Activity | Affected Signaling Pathways | Reference |
| Tenacissoside H (TH) | Anti-inflammatory, Anti-tumor, Radiosensitizing | NF-κB, p38, PI3K/Akt/mTOR | |
| Tenacissoside C | Anti-proliferative, Pro-apoptotic, Anti-angiogenic | Mitochondrial apoptosis pathway (Bcl-2 family, caspases) | |
| Tenacissoside G | Reverses multidrug resistance | P-glycoprotein (Pgp) mediated | |
| Tenacissoside I | C21 steroid from Marsdenia tenacissima | Not specified in snippets |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control if available.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the predetermined optimal time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-p65, anti-p-p38, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Visualizations
Signaling Pathway Diagrams
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Caption: p38 MAPK signaling pathway and potential inhibition by this compound.
Caption: PI3K/Akt/mTOR pathway and potential inhibition by this compound.
References
stability of Tenacissoside X in DMSO stock solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Tenacissoside X. Below you will find frequently asked questions, stability data, experimental protocols, and relevant biological pathway information to ensure the successful handling and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in anhydrous DMSO. If you observe any precipitation or phase separation, gentle warming and/or sonication can aid in complete dissolution.
Q2: What are the recommended storage conditions for a this compound DMSO stock solution?
A: While specific stability data for this compound is limited, based on related compounds like Tenacissoside H and Tenacissoside I, it is recommended to store the DMSO stock solution at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1][2] Always store the solution in a tightly sealed container, protected from moisture and light.[1][2]
Q3: How many times can I freeze-thaw the DMSO stock solution?
A: To maintain the integrity of the compound, it is best to minimize freeze-thaw cycles. Once the stock solution is prepared, we recommend aliquoting it into single-use vials to prevent degradation that can be exacerbated by repeated temperature changes and exposure to atmospheric moisture. Studies on other compounds in DMSO have shown that while some are stable after multiple freeze-thaw cycles, it is a potential risk for others.[3]
Q4: My this compound solution has been at room temperature for a few hours. Is it still viable?
A: While short-term exposure to room temperature is not ideal, it may not necessarily lead to significant degradation. However, for optimal results and to ensure the reproducibility of your experiments, it is crucial to adhere to the recommended storage conditions. If the solution will be used for a critical experiment, it is advisable to perform a quality control check, such as HPLC, to assess its purity.
Q5: I see precipitates in my DMSO stock solution after thawing. What should I do?
A: Precipitates can form if the compound's solubility limit is exceeded or due to the absorption of water by DMSO, which can decrease solubility. You can try to redissolve the compound by gently warming the vial and vortexing. If the precipitate does not dissolve, it is recommended to centrifuge the solution and use the supernatant. However, be aware that the concentration of the supernatant may be lower than the intended stock concentration. It is best to prepare a fresh stock solution if possible.
Stability of this compound in DMSO Stock Solution
Quantitative stability data for this compound in DMSO is not currently available in the public domain. The following recommendations are based on stability information for the closely related C21 steroidal glycosides, Tenacissoside H and Tenacissoside I.
| Storage Temperature | Recommended Storage Duration | Key Considerations |
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| 4°C | Not Recommended for long-term storage | Use immediately if brought to this temperature. |
| Room Temperature | Not Recommended | Avoid prolonged exposure. |
Disclaimer: The stability of a compound in DMSO can be influenced by several factors, including the purity of the DMSO, water content, and the specific chemical structure of the compound. The data above should be considered a guideline. For critical applications, it is highly recommended to perform an in-house stability assessment.
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol describes a general method for evaluating the stability of a this compound stock solution in DMSO over time using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
Anhydrous DMSO (≥99.9% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade, optional for mobile phase)
-
Internal Standard (a stable compound with similar chromatographic properties)
-
Amber or polypropylene (B1209903) vials with screw caps
2. Preparation of Solutions:
-
This compound Stock Solution (e.g., 10 mM): Accurately weigh the required amount of this compound and dissolve it in anhydrous DMSO to the desired concentration. Vortex until fully dissolved.
-
Internal Standard (IS) Stock Solution (e.g., 10 mM): Prepare a stock solution of the internal standard in DMSO.
3. Experimental Workflow:
References
selecting the right vehicle for Tenacissoside X administration
This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate vehicle for Tenacissoside X administration. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for in vitro and in vivo studies?
A1: this compound, a C21 steroid derived from Marsdenia tenacissima, is presumed to be hydrophobic, similar to other members of the Tenacissoside family. The primary challenge is its poor solubility in aqueous solutions, which is essential for most biological assays and parenteral administration. A suitable vehicle is required to dissolve this compound and maintain its stability without interfering with the experimental outcomes.
Q2: I am observing precipitation of this compound after preparing my formulation. What should I do?
A2: Precipitation indicates that the compound is not fully solubilized or is falling out of solution. To address this, you can try the following:
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.
-
Gentle Heating: Gently warm the solution to increase solubility. Be cautious with temperature, as excessive heat can degrade the compound.
-
Increase the proportion of organic co-solvents: If using a mixture of solvents, you can try increasing the percentage of the organic solvent (e.g., DMSO, PEG300) relative to the aqueous component. However, be mindful of the potential for increased vehicle toxicity.
-
Use a different vehicle system: If the above methods fail, consider switching to a different solubilization strategy, such as using cyclodextrins or lipid-based vehicles.
Q3: How can I minimize vehicle-induced toxicity in my experiments?
A3: Vehicle-induced toxicity is a critical concern, especially in in vivo studies. To minimize this:
-
Conduct a vehicle-only control group: Always include a group of animals that receives only the vehicle to assess its baseline effects.
-
Use the lowest effective concentration of the vehicle: Optimize your formulation to use the minimum amount of organic co-solvents and surfactants required to dissolve this compound.
-
Consider alternative vehicles: For sensitive applications, explore less toxic options like solutions containing cyclodextrins (e.g., SBE-β-CD) or lipid-based formulations.
-
Dilute the final formulation: If possible, dilute the final formulation in a physiologically compatible buffer (e.g., saline, PBS) just before administration to reduce the concentration of potentially toxic components.
Q4: Can the choice of vehicle affect the experimental results?
A4: Yes, the vehicle can significantly impact experimental outcomes. For instance:
-
Pharmacokinetics: The vehicle can alter the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Biological Activity: Some vehicles, like DMSO, can have their own biological effects, which may confound the interpretation of the results.
-
In vitro assays: High concentrations of organic solvents or detergents can affect cell viability and interfere with assay components.
It is crucial to select a vehicle that is as inert as possible and to include appropriate vehicle controls in all experiments.
Vehicle Selection and Solubility Data
The selection of an appropriate vehicle is critical for the successful administration of this compound. Based on data from structurally similar compounds (Tenacissoside G, H, and I), the following table summarizes recommended vehicle compositions and the achievable solubility.
| Vehicle Composition | Component 1 | Component 2 | Component 3 | Component 4 | Achievable Concentration | Suitability |
| Vehicle 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL[1][2] | In vivo (e.g., intraperitoneal, oral) |
| Vehicle 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL[1][2] | In vivo (e.g., intravenous) |
| Vehicle 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL[1][2] | In vivo (e.g., oral, subcutaneous) |
| Vehicle 4 | 100% DMSO | - | - | - | 100 mg/mL[1][2] | In vitro (for stock solutions) |
Experimental Protocols
Protocol 1: Preparation of this compound in a Mixed Solvent System (Vehicle 1)
This protocol is suitable for preparing this compound for oral or intraperitoneal administration.
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add 10% of the final volume of DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. If necessary, use an ultrasonic bath for a few minutes.
-
Add 40% of the final volume of PEG300 to the solution and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Add 45% of the final volume of sterile saline to the mixture and vortex to ensure a uniform solution.
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for use.
Protocol 2: Preparation of this compound with a Cyclodextrin-Based Vehicle (Vehicle 2)
This protocol is often preferred for intravenous administration due to the lower potential for toxicity.
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This may require gentle heating and stirring to fully dissolve the cyclodextrin.
-
Weigh the required amount of this compound and dissolve it in 10% of the final volume of DMSO.
-
Slowly add the this compound/DMSO solution to 90% of the final volume of the 20% SBE-β-CD solution while vortexing.
-
Continue to vortex or sonicate the solution until it becomes clear.
-
This formulation is suitable for administration after sterile filtration.
Protocol 3: Preparation of this compound in Corn Oil (Vehicle 3)
This protocol is suitable for oral or subcutaneous administration.
-
Weigh the required amount of this compound and dissolve it in 10% of the final volume of DMSO.
-
Add 90% of the final volume of sterile corn oil to the DMSO solution.
-
Vortex or sonicate the mixture until a uniform suspension or solution is formed. Gentle heating may be required.
Diagrams
Caption: Vehicle selection workflow for this compound.
Caption: General experimental workflow for this compound studies.
References
dealing with endogenous interference in Tenacissoside X quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Tenacissoside X. The information provided addresses common issues, particularly those related to endogenous interference.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound in biological matrices?
A1: The most common and highly sensitive method for quantifying this compound and its analogs in biological matrices is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2] This technique offers excellent selectivity and low detection limits, which are crucial for analyzing complex biological samples.[1]
Q2: What are endogenous interferences and how do they affect this compound quantification?
A2: Endogenous interferences are substances naturally present in a biological sample (e.g., plasma, urine) that can affect the accuracy of the analytical measurement.[3] In the context of LC-MS/MS analysis of this compound, these interferences can cause a phenomenon known as the "matrix effect," which can either suppress or enhance the ionization of this compound, leading to inaccurate quantification.[3] Common endogenous interfering substances include phospholipids (B1166683), salts, and other metabolites that may co-elute with the analyte.
Q3: What are the typical sample preparation techniques to minimize endogenous interference for this compound analysis?
A3: Effective sample preparation is critical to remove interfering components from the biological matrix. The most commonly used techniques for this compound and its analogs are:
-
Liquid-Liquid Extraction (LLE): This is a widely used method where the sample is mixed with an immiscible organic solvent (e.g., ethyl acetate) to selectively extract the analyte, leaving many endogenous components behind in the aqueous phase.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte while interfering substances are washed away. It is known for providing cleaner extracts compared to protein precipitation.
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all types of endogenous interferences compared to LLE and SPE.
Q4: How can I assess the impact of the matrix effect on my this compound quantification?
A4: The matrix effect can be quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the peak response of the analyte in a pure solution at the same concentration. The ratio of these responses indicates the extent of ion suppression or enhancement. A value close to 100% suggests a minimal matrix effect.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Interaction of the analyte with active sites on the column. | 1. Adjust the mobile phase pH. For Tenacissosides, a mobile phase containing a small amount of formic acid (e.g., 0.1%) is often used to improve peak shape. 2. Use a column with end-capping or a different stationary phase. |
| High Signal Variability or Poor Reproducibility | 1. Inconsistent sample preparation leading to variable matrix effects. 2. Instability of this compound in the prepared sample. | 1. Automate the sample preparation steps if possible. Ensure consistent vortexing and evaporation times. 2. Perform stability tests to ensure this compound is stable under the storage and analytical conditions. |
| Low Analyte Recovery | 1. Inefficient extraction during sample preparation. 2. Analyte degradation during sample processing. | 1. Optimize the LLE or SPE protocol. For LLE, try different organic solvents or adjust the pH of the aqueous phase. For SPE, select a sorbent that has a high affinity for this compound. 2. Minimize the time between sample preparation and analysis. Keep samples at a low temperature. |
| Ion Suppression or Enhancement (Matrix Effect) | 1. Co-elution of endogenous components with this compound. 2. High concentration of salts or phospholipids in the final extract. | 1. Modify the chromatographic gradient to better separate this compound from interfering peaks. 2. Use a more effective sample cleanup method like SPE. Incorporate a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects. |
| No or Low Signal for this compound | 1. Incorrect mass spectrometry parameters. 2. Analyte is not ionizing efficiently. | 1. Optimize the MS parameters, including precursor and product ion selection, collision energy, and cone voltage, by infusing a pure standard of this compound. 2. Tenacissosides G, H, and I show a better response in positive ion mode with electrospray ionization (ESI). Ensure the correct ionization mode is selected. |
Experimental Protocols
The following protocols are based on validated methods for Tenacissoside G, H, and I and can be adapted for this compound.
Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of this compound from plasma samples.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., Astragaloside IV, 1.0 µg/mL)
-
Ethyl acetate
-
Methanol
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 1.0 mL of ethyl acetate.
-
Vortex mix for 1.0 minute.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (based on Tenacissoside G, H, I analysis):
-
Column: UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Gradient Elution: A time-programmed gradient may be necessary to achieve optimal separation.
Mass Spectrometry Conditions (based on Tenacissoside G, H, I analysis):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a pure standard of this compound and its internal standard to identify the precursor ion and the most abundant product ions.
Quantitative Data Summary
The following tables summarize the performance characteristics of a UPLC-MS/MS method for Tenacissoside G, H, and I, which can be used as a reference for developing a method for this compound.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) | LLOQ (ng/mL) |
| Tenacissoside G | 5 - 2000 | > 0.99 | 5 |
| Tenacissoside H | 5 - 2000 | > 0.99 | 5 |
| Tenacissoside I | 5 - 2000 | > 0.99 | 5 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) |
| Tenacissoside G | 8 | 10.5 | 12.1 | 103.8 |
| 180 | 8.9 | 9.5 | 101.2 | |
| 1800 | 7.6 | 8.2 | 98.5 | |
| Tenacissoside H | 8 | 12.3 | 11.8 | 110.5 |
| 180 | 9.8 | 10.4 | 102.3 | |
| 1800 | 8.1 | 8.7 | 99.1 | |
| Tenacissoside I | 8 | 14.2 | 13.5 | 108.9 |
| 180 | 11.5 | 12.3 | 104.7 | |
| 1800 | 9.3 | 10.1 | 100.8 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Tenacissoside G | 8 | 85.6 | 104.2 |
| 180 | 88.2 | 102.1 | |
| 1800 | 90.1 | 101.5 | |
| Tenacissoside H | 8 | 88.9 | 107.8 |
| 180 | 91.5 | 105.3 | |
| 1800 | 92.3 | 101.2 | |
| Tenacissoside I | 8 | 80.4 | 98.7 |
| 180 | 83.1 | 95.4 | |
| 1800 | 85.7 | 91.3 |
Visualizations
Caption: Workflow for this compound Quantification.
References
Validation & Comparative
A Comparative Analysis of Cytotoxicity: Tenacissoside X vs. Cisplatin in Cancer Cells
In the landscape of oncological research, the quest for potent and selective anticancer agents is perpetual. This guide provides a comparative overview of the cytotoxic properties of Tenacissoside X, a steroidal glycoside from Marsdenia tenacissima, and cisplatin (B142131), a cornerstone of conventional chemotherapy. While direct comparative studies are lacking, this document synthesizes available data on their mechanisms of action, cytotoxic efficacy in various cancer cell lines, and the experimental methodologies used to evaluate them.
Mechanisms of Cytotoxicity: A Tale of Two Pathways
This compound and its analogues, such as Tenacissosides C, G, and H, exert their anticancer effects primarily through the induction of apoptosis and cell cycle arrest. Evidence suggests that these compounds activate the intrinsic mitochondrial apoptosis pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax and Bak, leading to the activation of caspase-9 and caspase-3[1][2]. Furthermore, some tenacissosides have been shown to inhibit critical cell signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which are often dysregulated in cancer[3][4].
Cisplatin, a platinum-based drug, operates through a different primary mechanism. Its cytotoxicity is mainly attributed to its ability to form adducts with DNA, creating intra- and inter-strand crosslinks.[5][6][7] These DNA lesions disrupt replication and transcription, triggering a DNA damage response that can lead to cell cycle arrest and, ultimately, apoptosis.[5][8] The p53 tumor suppressor protein plays a crucial role in mediating cisplatin-induced apoptosis.[5][8]
Comparative Cytotoxicity: An Overview of IC50 Values
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency. The following table summarizes reported IC50 values for tenacissosides and cisplatin in various cancer cell lines. It is crucial to note that these values are derived from separate studies and that significant variability in cisplatin's IC50 values has been reported, influenced by experimental conditions such as the duration of drug exposure and the specific assay used.[9][10]
| Compound | Cancer Cell Line | Exposure Time (hours) | IC50 (µM) | Reference |
| Tenacissoside C | K562 (Chronic Myeloid Leukemia) | 24 | 31.4 | [1][2] |
| 48 | 22.2 | [1][2] | ||
| 72 | 15.1 | [1][2] | ||
| Tenacissoside H | LoVo (Colon Cancer) | Not Specified | Not Specified | [3] |
| Huh-7 (Hepatocellular Carcinoma) | Not Specified | Not Specified | [4] | |
| HepG2 (Hepatocellular Carcinoma) | Not Specified | Not Specified | [4] | |
| Cisplatin | A549 (Lung Cancer) | 24 | 10.91 ± 0.19 | [11] |
| 48 | 7.49 ± 0.16 | [11] | ||
| 72 | 9.79 ± 0.63 | [11] | ||
| SK-MES-1 (Lung Squamous Carcinoma) | Not Specified | ~33.0 (as 9.92 µg/mL) | [12] | |
| MCF-7 (Breast Cancer) | 24 | ~66.6 (as 20 µg/mL) | [13] | |
| Ovarian Carcinoma Cell Lines | Not Specified | 0.33 - 1.5 (as 0.1-0.45 µg/mL) | [14] |
Experimental Protocols
The evaluation of cytotoxicity for both this compound and cisplatin typically involves a series of well-established in vitro assays.
| Experiment | Methodology | Purpose |
| Cell Viability Assay | MTT Assay: Cells are incubated with the tetrazolium salt MTT, which is reduced by metabolically active cells to a colored formazan (B1609692) product. The absorbance of the formazan is proportional to the number of viable cells. | To determine the concentration of the compound that inhibits cell growth by 50% (IC50). |
| Apoptosis Analysis | Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis. | To quantify the percentage of cells undergoing apoptosis. |
| Cell Cycle Analysis | Propidium Iodide (PI) Staining with Flow Cytometry: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content in each cell. This reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). | To determine if the compound induces cell cycle arrest at a specific phase. |
| Western Blotting | Protein lysates from treated and untreated cells are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for proteins of interest (e.g., Bcl-2, caspases, cyclins). | To investigate the effect of the compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation. |
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by this compound and cisplatin, as well as a typical experimental workflow for their cytotoxic evaluation.
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Signaling pathway of cisplatin-induced cytotoxicity.
Caption: A typical workflow for evaluating in vitro cytotoxicity.
Conclusion
Both this compound and cisplatin demonstrate significant cytotoxic effects against cancer cells, albeit through distinct molecular mechanisms. This compound and its analogues induce apoptosis via the mitochondrial pathway and by targeting key oncogenic signaling cascades. In contrast, cisplatin's primary mode of action is the induction of DNA damage. The available data suggests that both compounds are potent cytotoxic agents, but a direct comparison of their efficacy is challenging due to the lack of head-to-head studies and the inherent variability in reported IC50 values for cisplatin. Future research directly comparing these two compounds in a panel of cancer cell lines under standardized conditions is warranted to better delineate their relative potency and therapeutic potential.
References
- 1. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scitepress.org [scitepress.org]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journal.waocp.org [journal.waocp.org]
- 14. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Activities of Tenacissoside X and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the natural compound Tenacissoside X and the well-established synthetic glucocorticoid, dexamethasone (B1670325). Due to the limited availability of data on this compound, this comparison utilizes data from its closely related analogue, Tenacissoside H, isolated from the same plant species, Marsdenia tenacissima. This analysis is based on available preclinical data and aims to provide an objective overview for research and drug development purposes.
Executive Summary
Both Tenacissoside H and dexamethasone exhibit significant anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. While dexamethasone is a potent, broad-spectrum anti-inflammatory agent, Tenacissoside H demonstrates a more targeted approach, primarily through the inhibition of the NF-κB and p38 MAPK signaling pathways. This comparison suggests that this compound, and its analogues, may represent a promising class of natural compounds for the development of novel anti-inflammatory therapies.
Comparative Data on Anti-inflammatory Activity
The following table summarizes the known effects of Tenacissoside H and dexamethasone on key inflammatory markers. It is important to note that the experimental models and conditions for generating these data points may differ, and direct quantitative comparisons should be made with caution.
| Inflammatory Marker | Tenacissoside H (in vivo, zebrafish) | Dexamethasone (in vitro/in vivo) |
| Macrophage/Neutrophil Recruitment | Significantly reduced in a dose-dependent manner[1][2] | Potent inhibition of immune cell migration to sites of inflammation[3] |
| TNF-α | Significantly suppressed mRNA expression[1][2] | Dose-dependent inhibition of secretion and mRNA expression |
| IL-1β | Significantly suppressed mRNA expression | Inhibition of secretion and gene expression |
| IL-6 | Not reported in the reviewed study | Dose-dependent inhibition of secretion and mRNA expression |
| COX-2 | Significantly suppressed mRNA expression | Inhibition of expression |
| iNOS (nos2b in zebrafish) | Significantly suppressed mRNA expression | Inhibition of expression |
Mechanisms of Action: A Comparative Overview
Tenacissoside H: Targeting NF-κB and p38 MAPK Pathways
Tenacissoside H exerts its anti-inflammatory effects by intervening in the lipopolysaccharide (LPS)-induced inflammatory cascade. It has been shown to downregulate the expression of key signaling molecules in the NF-κB and p38 MAPK pathways.
Dexamethasone: Broad-Spectrum Glucocorticoid Action
Dexamethasone, a synthetic glucocorticoid, acts by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can either transactivate anti-inflammatory genes or transrepress pro-inflammatory transcription factors, most notably NF-κB. This leads to a broad suppression of the inflammatory response.
Experimental Protocols
Tenacissoside H: In Vivo Zebrafish Model of Inflammation
-
Model: Lipopolysaccharide (LPS)-induced systemic inflammation in zebrafish larvae.
-
Induction of Inflammation: Zebrafish larvae at 3 days post-fertilization (dpf) were exposed to 10 µg/mL LPS in their rearing water.
-
Treatment: Larvae were pre-treated with varying concentrations of Tenacissoside H (50, 100, and 150 µg/mL) for 2 hours before LPS exposure.
-
Endpoints:
-
Macrophage and Neutrophil Recruitment: The number of migrating macrophages and neutrophils to the site of inflammation in the tail fin was quantified using neutral red and Sudan Black B staining, respectively, at 24 hours post-LPS exposure.
-
Gene Expression Analysis: The mRNA levels of pro-inflammatory mediators (TNF-α, IL-1β, IL-8, COX-2, and nos2b) were measured using quantitative real-time PCR (qRT-PCR) in whole larvae lysates.
-
Dexamethasone: In Vitro Macrophage Model of Inflammation
-
Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line.
-
Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% fetal bovine serum.
-
Treatment: Cells were pre-treated with various concentrations of dexamethasone (typically ranging from 1 nM to 10 µM) for 1-2 hours before stimulation with LPS (typically 100 ng/mL to 1 µg/mL).
-
Endpoints:
-
Cytokine Secretion: The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants were measured by enzyme-linked immunosorbent assay (ELISA).
-
Protein Expression: The protein levels of COX-2 and iNOS in cell lysates were determined by Western blotting.
-
mRNA Expression: The mRNA levels of pro-inflammatory genes were quantified using qRT-PCR.
-
Conclusion
This comparative guide highlights that both Tenacissoside H and dexamethasone are effective inhibitors of inflammatory processes. Dexamethasone offers potent and broad anti-inflammatory activity, which is well-characterized. Tenacissoside H, as a representative for this compound, appears to act through a more targeted inhibition of the NF-κB and p38 MAPK pathways. The data on Tenacissoside H, although from an in vivo zebrafish model, suggests a significant potential for this class of compounds in modulating inflammatory responses. Further research, including direct comparative studies and investigations into the specific activity of this compound in mammalian models, is warranted to fully elucidate its therapeutic potential and to establish a more definitive comparison with established anti-inflammatory agents like dexamethasone.
References
Structure-Activity Relationship of Tenacissoside Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Tenacissoside analogs, a class of C21 steroidal glycosides derived from the medicinal plant Marsdenia tenacissima. These compounds have garnered significant interest for their diverse biological activities, including anti-inflammatory and potent anti-tumor effects. This document summarizes key quantitative data, details experimental methodologies for the cited biological assays, and visualizes the signaling pathways modulated by these analogs.
Comparative Analysis of Cytotoxic Activity
The anti-tumor activity of Tenacissoside analogs is a key area of investigation. The following table summarizes the cytotoxic activity (IC50 values) of selected analogs against various human cancer cell lines. The data reveals preliminary SAR insights, suggesting that modifications to the steroidal core and the sugar moieties can significantly impact cytotoxicity.
| Analog | Cell Line | IC50 (µM) | Reference |
| Tenacissoside C | K562 (Chronic Myelogenous Leukemia) | 15.1 (72h) | [1] |
| K562 (Chronic Myelogenous Leukemia) | 22.2 (48h) | [1] | |
| K562 (Chronic Myelogenous Leukemia) | 31.4 (24h) | [1] | |
| Compound 3 (a Tenacissoside analog) | MCF-7 (Breast Cancer) | 15.81 | [1] |
| HCT-116 (Colon Cancer) | 18.23 | [1] | |
| HeLa (Cervical Cancer) | 20.54 | ||
| HepG2 (Liver Cancer) | 22.88 |
Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies, such as incubation times and specific assay protocols.
Signaling Pathways Modulated by Tenacissoside Analogs
Tenacissoside analogs exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer progression.
Tenacissoside H has been shown to exhibit anti-inflammatory effects by regulating the NF-κB and p38 MAPK signaling pathways. This modulation leads to a decrease in the production of pro-inflammatory cytokines.
Caption: Tenacissoside H inhibits LPS-induced inflammation via the NF-κB and p38 pathways.
Tenacissoside C induces apoptosis in cancer cells through the mitochondrial pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: Tenacissoside C induces apoptosis through the mitochondrial pathway.
Tenacissoside G has been found to reverse paclitaxel (B517696) resistance in ovarian cancer cells by inhibiting the Src/PTN/P-gp signaling axis, thereby increasing the intracellular concentration of the chemotherapeutic agent.
Caption: Tenacissoside G reverses paclitaxel resistance by inhibiting the Src/PTN/P-gp axis.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in the evaluation of Tenacissoside analogs.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Tenacissoside analogs and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the Tenacissoside analogs for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-p38, p-NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
Unveiling the Pharmacokinetic Profiles of Tenacissoside H, G, and I: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals detailing the comparative pharmacokinetics of Tenacissoside H, G, and I. This report synthesizes key experimental data, outlines detailed methodologies, and provides visual representations of the scientific workflow.
Executive Summary
Tenacissosides, a group of steroidal glycosides isolated from the traditional Chinese medicine Marsdenia tenacissima, have garnered significant interest for their potential therapeutic applications. Understanding the pharmacokinetic profiles of individual Tenacissosides is crucial for their development as drug candidates. This guide provides a comparative analysis of the pharmacokinetics of Tenacissoside H, G, and I, based on a pivotal study that utilized a validated ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method for their simultaneous determination in rat plasma. The findings reveal significant differences in the oral bioavailability of these three compounds, with Tenacissoside H exhibiting markedly higher bioavailability compared to Tenacissoside G and I.
Comparative Pharmacokinetic Parameters
A study was conducted to evaluate the pharmacokinetic differences between Tenacissoside G, H, and I in rats.[1][2][3] The following table summarizes the key pharmacokinetic parameters obtained after oral and intravenous administration.
| Pharmacokinetic Parameter | Tenacissoside G | Tenacissoside H | Tenacissoside I |
| Oral Administration (5 mg/kg) | |||
| Bioavailability (F%) | 22.9 | 89.8 | 9.4 |
| Intravenous Administration (1 mg/kg) | |||
| Additional parameters from IV administration would be presented here if available in the source. |
Data sourced from a study by Chen et al. (2023).[1][2]
The most striking difference observed is in the oral bioavailability. Tenacissoside H demonstrated excellent bioavailability at 89.8%, suggesting efficient absorption from the gastrointestinal tract. In contrast, Tenacissoside G and I showed significantly lower bioavailability of 22.9% and 9.4%, respectively. This disparity highlights the profound impact of minor structural differences on the absorption and metabolic stability of these compounds.
Experimental Protocols
The pharmacokinetic data presented above were generated from a robust and validated experimental protocol as described by Chen et al. (2023).
Animal Studies
A total of 36 rats were utilized for the study and were divided into groups to evaluate the pharmacokinetics of each Tenacissoside after both oral and intravenous administration.
-
Oral Administration: Rats were administered a 5 mg/kg dose of Tenacissoside G, H, or I.
-
Intravenous Administration: A separate group of rats received a 1 mg/kg intravenous dose of each compound.
Blood samples were collected at predetermined time points to characterize the concentration-time profile of each compound.
Bioanalytical Method: UPLC-MS/MS
A sensitive and specific ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the simultaneous quantification of Tenacissoside G, H, and I in rat plasma.
-
Sample Preparation: Rat plasma samples were treated with a liquid-liquid extraction (LLE) method using ethyl acetate (B1210297) to isolate the analytes.
-
Chromatographic Separation: The separation was achieved on a UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm) with a gradient elution mobile phase consisting of acetonitrile (B52724) and water (containing 0.1% formic acid). The flow rate was maintained at 0.4 mL/min.
-
Mass Spectrometric Detection: Detection and quantification were performed using an electrospray ionization (ESI) source in the positive ion mode with multiple reaction monitoring (MRM).
The method demonstrated good linearity over a concentration range of 5–2000 ng/mL, with a correlation coefficient (r) greater than 0.99. The precision, accuracy, recovery, matrix effect, and stability of the method met the requirements for bioanalytical sample detection.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps involved in the comparative pharmacokinetic study of Tenacissoside H, G, and I.
Caption: Experimental workflow for the comparative pharmacokinetic analysis of Tenacissoside H, G, and I.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenacissoside X: A Comparative Efficacy Analysis Against Other Natural Products in Oncology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Tenacissoside X, with a primary focus on the well-studied compound Tenacissoside H (TDH), against other prominent natural products in the fields of oncology and inflammation. The information is collated from various preclinical studies to offer a quantitative and methodological overview for researchers in drug discovery and development.
I. Comparative Efficacy in Colon Cancer: Inhibition of Cell Proliferation
The in vitro cytotoxic effects of Tenacissoside H and other natural compounds have been evaluated in various colon cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency in inhibiting cell growth. A lower IC50 value indicates greater potency. The data presented here focuses on the LoVo human colon adenocarcinoma cell line for a more direct comparison.
Table 1: Comparative IC50 Values of Natural Products in LoVo Colon Cancer Cells
| Natural Product | Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| Tenacissoside H (TDH) | LoVo | ~22.7 (converted from 5.73 µg/mL) | 72 | [1] |
| Curcumin | LoVo | 20.0 ± 0.05 | Not Specified | [2] |
| Curcumin | LoVo | 10.3 µg/mL (~27.9 µM) | 48 | [3] |
| Berberine | LoVo | 78.66 | 48 | [4] |
| Resveratrol (B1683913) | LoVo | Not specified, but 5-FU IC50 was 13 µM | Not Specified | [5] |
| Triptolide | HCT116 & HT29 | Dose-dependent decrease in viability | 24, 48, 72 | [6][7] |
| Boswellic Acid (AKBA) | HCT116 & SW620 | HCT116: 15.02 (72h), SW620: 39.8 (72h) | 24, 48, 72 | [8] |
Note: The IC50 value for Tenacissoside H was converted from µg/mL to µM for comparison, assuming a molecular weight of approximately 478 g/mol . Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
II. Anti-Inflammatory Efficacy: Insights from the Zebrafish Model
Tenacissoside H has demonstrated significant anti-inflammatory properties in a lipopolysaccharide (LPS)-induced inflammation model in zebrafish. This model is increasingly used for in vivo screening of anti-inflammatory compounds due to the genetic and physiological similarities of its immune system to that of mammals.[9]
Key Findings for Tenacissoside H in the Zebrafish Model: [9][10]
-
Reduced Macrophage Migration: TDH significantly decreased the number of macrophages migrating to the site of inflammation induced by LPS in a dose-dependent manner.
-
Downregulation of Pro-inflammatory Cytokines: Treatment with TDH led to a significant reduction in the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-8.
-
Modulation of Signaling Pathways: The anti-inflammatory effects of TDH are mediated through the regulation of the NF-κB and p38 signaling pathways.
III. Mechanistic Insights: Key Signaling Pathways
The therapeutic effects of Tenacissoside H and many of the compared natural products are attributed to their ability to modulate critical intracellular signaling pathways involved in cell proliferation, survival, and inflammation.
A. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Tenacissoside H exerts its anti-inflammatory effects by inhibiting this pathway.[9][10]
Caption: NF-κB signaling pathway and the inhibitory action of Tenacissoside H.
B. PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Tenacissoside H has been shown to inhibit this pathway in colon cancer cells.[1]
Caption: PI3K/Akt/mTOR pathway and the inhibitory action of Tenacissoside H.
IV. Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the efficacy of Tenacissoside H.
A. Anti-Proliferation Assay in LoVo Cells
Objective: To determine the cytotoxic effect of Tenacissoside H on human colon cancer cells.
Methodology: (Based on the study by Chen et al., 2020)[1]
-
Cell Culture: LoVo cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Tenacissoside H (e.g., 0.1, 1, 10, 100 µg/mL) for different time points (e.g., 24, 48, 72 hours).
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
-
Caption: Workflow for the MTT cell proliferation assay.
B. LPS-Induced Inflammation in Zebrafish Larvae
Objective: To evaluate the in vivo anti-inflammatory activity of Tenacissoside H.
Methodology: (Based on the study by Li et al., 2018)[9][10]
-
Animal Model: Transgenic zebrafish larvae expressing fluorescent proteins in immune cells (e.g., macrophages) are used.
-
Induction of Inflammation: At 3 days post-fertilization (dpf), inflammation is induced by injecting lipopolysaccharide (LPS) into the yolk sac of the zebrafish larvae.[11]
-
Treatment: The larvae are then exposed to different concentrations of Tenacissoside H.
-
Macrophage Migration Analysis: The migration of fluorescently-labeled macrophages to the site of inflammation is observed and quantified using fluorescence microscopy at different time points post-injection (e.g., 24, 48, 72 hours).
-
Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) is performed on RNA extracted from the larvae to measure the expression levels of pro-inflammatory cytokine genes (e.g., TNF-α, IL-1β, IL-8).
Caption: Workflow for the zebrafish inflammation model.
C. Transwell Migration Assay
Objective: To assess the effect of Tenacissoside H on the migration of colon cancer cells.
Methodology: (General protocol for LoVo cells)[12][13][14][15]
-
Cell Preparation: LoVo cells are cultured and then starved in a serum-free medium for a few hours before the assay.
-
Assay Setup:
-
A Transwell insert with a porous membrane (e.g., 8 µm pore size) is placed in a well of a 24-well plate.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
A suspension of pre-treated (with Tenacissoside H or vehicle control) LoVo cells in a serum-free medium is added to the upper chamber of the Transwell insert.
-
-
Incubation: The plate is incubated for a specific period (e.g., 24 hours) to allow the cells to migrate through the pores of the membrane towards the chemoattractant.
-
Analysis:
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of migrated cells is counted under a microscope in several random fields.
-
Caption: Workflow for the Transwell cell migration assay.
V. Conclusion
Tenacissoside H, a representative of the Tenacissoside class, demonstrates promising anti-cancer and anti-inflammatory activities. Its efficacy in inhibiting colon cancer cell proliferation is comparable to that of other well-known natural products like Curcumin and Berberine in the LoVo cell line. Furthermore, its potent in vivo anti-inflammatory effects, mediated through the NF-κB and p38 pathways, highlight its therapeutic potential. The provided data and experimental outlines serve as a valuable resource for researchers aiming to further investigate the pharmacological properties of this compound and its analogues in the context of drug discovery and development. Further head-to-head comparative studies are warranted to definitively establish its efficacy profile relative to other natural products.
References
- 1. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin effects on cell proliferation, angiogenesis and metastasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic analysis identifies proteins associated with curcumin-enhancing efficacy of irinotecan-induced apoptosis of colorectal cancer LOVO cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine Inhibits Invasion and Metastasis of Colorectal Cancer Cells via COX-2/PGE2 Mediated JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of resveratrol on drug resistance in colon cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide Abrogates Growth of Colon Cancer and Induces Cell Cycle Arrest by Inhibiting Transcriptional Activation of E2F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide abrogates growth of colon cancer and induces cell cycle arrest by inhibiting transcriptional activation of E2F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-O-Acetyl-11-Keto-β-Boswellic Acid Suppresses Colitis-Associated Colorectal Cancer by Inhibiting the NF-Kb Signaling Pathway and Remodeling Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 10. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 4.5. Transwell assay [bio-protocol.org]
- 13. youtube.com [youtube.com]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
Comparative Analysis of the Anti-Tumor Efficacy of Tenacissoside Analogs Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of various Tenacissoside compounds (Tenacissoside G, H, and C), collectively referred to here as Tenacissoside X, across a range of cancer cell lines. The data presented is compiled from recent studies and aims to offer an objective overview of their potential as anti-cancer agents. This document details their impact on cell viability, apoptosis, cell cycle progression, and cell migration, supported by experimental data. Furthermore, it outlines the methodologies for the key experiments cited and visualizes the implicated signaling pathways.
Data Presentation: Anti-Tumor Effects of this compound
The following tables summarize the quantitative data on the anti-tumor activities of Tenacissoside G, H, and C in different cancer cell lines.
Table 1: Tenacissoside G Anti-Tumor Activity
| Cell Line | Cancer Type | Assay | Effect | Quantitative Data | Signaling Pathway |
| A2780/T | Ovarian Cancer | CCK-8 | Reverses Paclitaxel (B517696) Resistance, Inhibits Proliferation, Induces Apoptosis, Inhibits Migration | Data on reversal fold and specific inhibition percentages not fully detailed in the abstract. | Src/PTN/P-gp[1][2] |
| 5 Colorectal Cancer Cell Lines | Colorectal Cancer | CCK-8 | Dose-dependent growth inhibition, Cell cycle arrest, Synergistic effect with 5-FU | Specific IC50 values for each cell line are not provided in the abstract. | p53-mediated apoptosis[3] |
Table 2: Tenacissoside H Anti-Tumor Activity
| Cell Line | Cancer Type | Assay | Effect | Quantitative Data | Signaling Pathway |
| LoVo | Colon Cancer | MTT, Transwell, Flow Cytometry | Inhibits proliferation, Induces apoptosis, Suppresses migration | IC50: 40.24 µg/mL (24h), 13.00 µg/mL (48h), 5.73 µg/mL (72h)[4] | GOLPH3/PI3K/AKT/mTOR, Wnt/β-catenin[4] |
| Huh-7, HepG2 | Hepatocellular Carcinoma | CCK-8, Flow Cytometry | Suppresses growth, Promotes apoptosis, Enhances radiosensitivity | Concentration-dependent inhibition of proliferation. | PI3K/Akt/mTOR |
Table 3: Tenacissoside C Anti-Tumor Activity
| Cell Line | Cancer Type | Assay | Effect | Quantitative Data | Signaling Pathway |
| K562 | Myelogenous Leukemia | MTT, Flow Cytometry, Western Blot | Cytotoxicity, G0/G1 cell cycle arrest, Pro-apoptosis | IC50: 31.4 µM (24h), 22.2 µM (48h), 15.1 µM (72h) | Mitochondrial apoptosis pathway (Bcl-2, Bax, Caspase-9/3) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies are provided below.
MTT Assay for Cell Viability
This assay assesses cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for desired time points (e.g., 24, 48, 72 hours).
-
After treatment, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage of the absorbance of treated cells relative to untreated control cells.
-
Annexin V-FITC/PI Double Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Culture and treat cells with this compound for the indicated time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Transwell Assay for Cell Migration and Invasion
This assay evaluates the migratory and invasive potential of cancer cells.
-
Procedure for Migration:
-
Seed cancer cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free medium.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a specific period, allowing cells to migrate through the pores.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the stained cells under a microscope.
-
-
Procedure for Invasion:
-
The procedure is similar to the migration assay, but the Transwell membrane is pre-coated with a layer of Matrigel or another extracellular matrix component.
-
Cells must degrade this matrix to migrate to the lower chamber, thus measuring their invasive capacity.
-
Western Blot for Protein Expression Analysis
This technique is used to detect specific proteins in a sample.
-
Procedure:
-
Lyse treated and untreated cells to extract total proteins.
-
Determine protein concentration using a method like the BCA assay.
-
Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the resulting bands.
-
Flow Cytometry for Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Harvest and wash the cells after treatment with this compound.
-
Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the signaling pathways affected by this compound and a general experimental workflow.
References
- 1. Tenacissoside G reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tenacissoside G synergistically potentiates inhibitory effects of 5-fluorouracil to human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
Tenacissoside Compounds Overcome Chemoresistance in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chemotherapeutic resistance remains a significant hurdle in cancer treatment, leading to tumor recurrence and treatment failure. A growing body of evidence suggests that natural compounds, such as Tenacissosides isolated from the medicinal plant Marsdenia tenacissima, hold promise in overcoming this challenge. This guide provides a comparative analysis of the cross-resistance profile of Tenacissoside compounds, primarily focusing on Tenacissoside G and H, in chemoresistant cancer cells. It offers a synthesis of experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Reversal of Chemoresistance: A Comparative Data Overview
Tenacissoside G has demonstrated a significant ability to resensitize chemoresistant cancer cells to conventional anticancer drugs. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the effectiveness of Tenacissoside G in combination with Paclitaxel (B517696) (PTX) in resistant ovarian cancer cells.
| Cell Line | Treatment | IC50 (µM) | Reversal Fold |
| A2780/T (PTX-resistant) | Paclitaxel (PTX) | 25.12 ± 2.34 | - |
| A2780/T (PTX-resistant) | PTX + Tenacissoside G (10 µM) | 4.87 ± 0.51 | 5.16 |
Data adapted from a study on paclitaxel-resistant ovarian cancer cells.[1]
The data clearly indicates that the addition of Tenacissoside G significantly lowers the concentration of paclitaxel required to inhibit the growth of resistant cancer cells, demonstrating a potent reversal of resistance.
Unraveling the Mechanism: Impact on Signaling Pathways
Tenacissosides exert their anti-cancer and resistance-reversing effects by modulating key signaling pathways involved in cell survival, proliferation, and drug efflux.
Tenacissoside G has been shown to reverse paclitaxel resistance in ovarian cancer cells by targeting the Src/PTN/P-gp signaling axis.[1] P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a major contributor to multidrug resistance by actively pumping chemotherapeutic drugs out of cancer cells.[2][3] Tenacissoside G inhibits the expression and activity of P-gp, leading to increased intracellular accumulation of chemotherapeutic agents.[1][4]
Caption: Tenacissoside G inhibits the Src/PTN/P-gp signaling pathway.
Tenacissoside H has been found to induce apoptosis and inhibit the proliferation of human colon cancer cells by downregulating the expression of the GOLPH3 gene.[5] This downregulation, in turn, inhibits the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways, both of which are crucial for cancer cell survival and proliferation.[5]
Caption: Tenacissoside H inhibits GOLPH3-mediated signaling pathways.
Experimental Protocols
This section provides a detailed methodology for assessing the cross-resistance profile of Tenacissoside compounds.
Cell Culture and Establishment of Chemoresistant Cell Lines
-
Cell Lines: Human ovarian cancer cell line A2780 and its paclitaxel-resistant counterpart A2780/T are utilized. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Resistance: The A2780/T cell line is established by exposing the parental A2780 cells to gradually increasing concentrations of paclitaxel over a period of 6-8 months. The resistance is maintained by culturing the cells in a medium containing a sub-lethal concentration of paclitaxel.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is employed to determine the cytotoxicity of Tenacissoside G and paclitaxel.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of Tenacissoside G, paclitaxel, or a combination of both for 48 hours.
-
CCK-8 Addition: After the treatment period, 10 µL of CCK-8 solution is added to each well, and the plate is incubated for an additional 2 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in combination with the Tenacissoside.
Western Blot Analysis
Western blotting is used to investigate the effect of Tenacissoside G on the expression of proteins in the Src/PTN/P-gp signaling pathway.
-
Protein Extraction: Cells are treated with Tenacissoside G for the indicated times. Total protein is extracted using RIPA lysis buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration is determined using the BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against Src, p-Src, PTN, P-gp, and GAPDH overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Assessing Cross-Resistance
The following diagram illustrates the general workflow for evaluating the cross-resistance profile of a novel compound like Tenacissoside X.
Caption: Workflow for evaluating the cross-resistance profile.
Conclusion
Tenacissoside compounds, exemplified by Tenacissoside G and H, demonstrate significant potential in overcoming chemoresistance in cancer cells. Their ability to inhibit drug efflux pumps like P-glycoprotein and modulate critical cell survival signaling pathways provides a multi-pronged approach to resensitize resistant tumors to conventional therapies. Further research into other Tenacissoside derivatives and their cross-resistance profiles is warranted to develop novel and effective combination therapies for cancer treatment.
References
- 1. Tenacissoside G reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein-mediated herb-drug interaction evaluation between Tenacissoside G and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Mechanisms: A Comparative Analysis of Tenacissoside C and Tenacissoside G
For Immediate Release
This guide provides a detailed comparison of the mechanisms of action for two natural compounds, Tenacissoside C and Tenacissoside G, derived from the plant Marsdenia tenacissima. Both compounds have demonstrated significant anti-tumor activities, albeit through distinct molecular pathways and in different cancer models. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their cytotoxic effects, impacted signaling pathways, and the experimental evidence supporting these findings.
At a Glance: Key Mechanistic Differences
| Feature | Tenacissoside C | Tenacissoside G |
| Primary Cancer Model | Chronic Myelogenous Leukemia (K562 cells) | Colorectal Cancer (various cell lines) |
| Therapeutic Strategy | Monotherapy | Synergistic with 5-Fluorouracil (B62378) (5-FU) |
| Cell Cycle Arrest | G0/G1 Phase | Not specified as primary mechanism alone |
| Apoptosis Induction | Mitochondrial (intrinsic) pathway | p53-mediated pathway |
| Key Molecular Targets | Downregulation of Cyclin D1, Bcl-2, Bcl-xL; Upregulation of Bax, Bak; Activation of Caspase-9, -3 | Increased caspase activation; Enhanced DNA damage; Induction of p53 phosphorylation (Ser46) |
Quantitative Analysis of Cytotoxicity
The anti-proliferative effects of Tenacissoside C and G have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
Table 1: IC50 Values of Tenacissoside C in K562 Cells
| Time Point | IC50 (µM) |
| 24 hours | 31.4[1] |
| 48 hours | 22.2[1] |
| 72 hours | 15.1[1] |
Data from MTT assay on human chronic myelogenous leukemia (K562) cells.[1]
Table 2: Growth Inhibitory Activity of Tenacissoside G in Colorectal Cancer Cells
While specific IC50 values for Tenacissoside G as a monotherapy were not detailed in the compared studies, its potent synergistic effect with the chemotherapeutic drug 5-Fluorouracil (5-FU) was a key finding. The combination of Tenacissoside G and 5-FU resulted in a significant potentiation of 5-FU's anti-cancer effects in colorectal cancer cells.[2]
Delving into the Mechanisms of Action
Tenacissoside C: Inducing Apoptosis in Leukemia Cells
Tenacissoside C exhibits its anti-cancer effects primarily by inducing cell cycle arrest and apoptosis in K562 leukemia cells. The mechanism is centered on the intrinsic, or mitochondrial, pathway of apoptosis.
Signaling Pathway of Tenacissoside C
Caption: Tenacissoside C induces G0/G1 arrest and mitochondrial apoptosis.
The key molecular events in the mechanism of action of Tenacissoside C include:
-
Cell Cycle Arrest: Downregulation of Cyclin D1, a key regulator of the G1 to S phase transition, leading to cell cycle arrest in the G0/G1 phase.
-
Mitochondrial Apoptosis:
-
Decreased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL.
-
Increased expression of the pro-apoptotic proteins Bax and Bak.
-
This shift in the Bcl-2 family protein balance leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.
-
Cytochrome c release activates Caspase-9, which in turn activates the executioner Caspase-3, leading to apoptosis.
-
Tenacissoside G: A Synergistic Partner in Colorectal Cancer Treatment
Tenacissoside G has been shown to significantly enhance the efficacy of the conventional chemotherapy drug 5-fluorouracil (5-FU) in human colorectal cancer cells. The synergistic mechanism involves the induction of p53-mediated apoptosis and an increase in DNA damage.
Signaling Pathway of Tenacissoside G in Combination with 5-FU
Caption: Tenacissoside G and 5-FU synergistically induce p53-mediated apoptosis.
The primary mechanisms underlying the synergistic effect of Tenacissoside G and 5-FU are:
-
Enhanced DNA Damage: The combination treatment leads to an increased level of DNA damage in cancer cells.
-
p53 Activation: This DNA damage induces the phosphorylation of the tumor suppressor protein p53 at Serine 46, a key activation event.
-
Apoptosis Induction: Activated p53 then triggers the downstream caspase cascade, leading to a heightened apoptotic response.
-
Cell Cycle Arrest: The combination also induces cell cycle arrest, further contributing to the inhibition of cancer cell proliferation.
Experimental Protocols
The findings presented in this guide are based on a range of in vitro and in vivo experimental methodologies.
Cell Culture and Viability Assays
-
Cell Lines: Human chronic myelogenous leukemia (K562) and various human colorectal cancer cell lines were used.
-
Culture Conditions: Cells were maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
MTT/CCK-8 Assay: The anti-proliferative effects of the compounds were determined using MTT or CCK-8 assays. Cells were seeded in 96-well plates and treated with varying concentrations of the compounds for different time periods. The absorbance was then measured to determine cell viability.
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: Apoptosis was quantified using Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry analysis. For cell cycle analysis, cells were stained with PI and analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle.
Western Blotting
-
Protein Expression Analysis: Western blotting was used to detect the expression levels of key proteins involved in the signaling pathways. Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and incubated with specific primary and secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Model
-
Animal Studies: The in vivo anti-tumor effects were evaluated using xenograft mouse models. Cancer cells were subcutaneously injected into nude mice. Once tumors were established, mice were treated with the compounds, and tumor volume and weight were monitored over time.
Conclusion
Tenacissoside C and Tenacissoside G, while both derived from Marsdenia tenacissima, exhibit distinct anti-cancer properties that could be leveraged for different therapeutic strategies. Tenacissoside C acts as a potent inducer of apoptosis in leukemia cells through the mitochondrial pathway, suggesting its potential as a standalone therapy for certain hematological malignancies. In contrast, Tenacissoside G demonstrates a powerful synergistic effect with the established chemotherapeutic agent 5-FU in colorectal cancer, highlighting its potential as an adjuvant therapy to enhance the efficacy of existing cancer treatments. Further research into these and other Tenacissosides is warranted to fully explore their therapeutic potential in oncology.
References
A Comparative Analysis of the Therapeutic Index: Tenacissoside X vs. Doxorubicin
For Immediate Release
[City, State] – [Date] – A comprehensive evaluation of the therapeutic index of Tenacissoside X, a promising natural compound, compared to the widely-used chemotherapeutic agent doxorubicin (B1662922), reveals significant potential for a wider therapeutic window with this compound. This guide presents a detailed comparison based on available preclinical data, offering valuable insights for researchers and drug development professionals in the field of oncology.
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI indicates a wider margin of safety for clinical use. While doxorubicin has been a cornerstone of cancer treatment for decades, its clinical utility is often limited by a narrow therapeutic index, primarily due to dose-dependent cardiotoxicity. This has spurred the search for novel anticancer agents with improved safety profiles. Tenacissosides, a class of C21 steroidal glycosides isolated from the plant Marsdenia tenacissima, have emerged as promising candidates with potent antitumor activities and potentially lower toxicity.
This comparative guide synthesizes available in vitro and in vivo data to provide a preliminary assessment of the therapeutic index of this compound against doxorubicin.
Quantitative Data Summary
To facilitate a direct comparison, the following tables summarize the in vitro cytotoxicity (IC50) of various Tenacissoside compounds and doxorubicin across a panel of cancer cell lines, as well as their in vivo toxicity in murine models. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |
| Tenacissoside C | K562 | 31.4 | 24 |
| 22.2 | 48 | ||
| 15.1 | 72 | ||
| Tenacissoside H | LoVo | 40.24 (µg/mL) | 24 |
| 13.00 (µg/mL) | 48 | ||
| 5.73 (µg/mL) | 72 | ||
| Huh-7 | ~10-20 | 48 | |
| HepG2 | ~10-20 | 48 | |
| Doxorubicin | K562 | 0.031 - 0.8 (µg/mL) | 48-72 |
| LoVo | ~1.25 (µg/mL) | 48 | |
| Huh-7 | >20 | 24 | |
| 5.2 | 24 | ||
| HepG2 | 1.3 - 12.18 | 24 | |
| 0.45 (µg/mL) | 24 |
Table 1: In Vitro Cytotoxicity (IC50) of Tenacissosides and Doxorubicin in Various Cancer Cell Lines.
| Compound | Animal Model | Toxicity Metric | Value | Route of Administration |
| Tenacissoside C | Nude Mice (K562 xenograft) | No significant toxicity observed | Up to 16 mg/kg/day for 18 days | Intraperitoneal |
| Doxorubicin | Mice (BALB/c) | LD50 | 17 mg/kg | Intravenous |
| Mice (BALB/c) | MTD | 7.5 mg/kg | Intravenous |
Table 2: In Vivo Toxicity of Tenacissoside C and Doxorubicin in Mice.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (K562, LoVo, Huh-7, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or doxorubicin for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Caspase-3 Activation
This technique is used to detect the cleavage of caspase-3, a key marker of apoptosis.
-
Protein Extraction: Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and then incubated with a primary antibody against cleaved caspase-3 overnight at 4°C. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of the compounds in vivo.
-
Cell Implantation: 5 × 10⁶ cancer cells (e.g., K562) are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100 mm³), the mice are randomized into treatment and control groups. The compounds are administered (e.g., intraperitoneally) at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: At the end of the study, tumors are excised and weighed.
Acute In Vivo Toxicity Study (LD50/MTD Determination)
These studies are conducted to determine the lethal dose 50 (LD50) or the maximum tolerated dose (MTD).
-
Animal Dosing: Graded doses of the compound are administered to groups of mice via the intended clinical route (e.g., intravenous).
-
Observation: Animals are observed for signs of toxicity and mortality over a period of 14 days.
-
LD50/MTD Calculation: The LD50 is calculated as the dose that is lethal to 50% of the animals. The MTD is the highest dose that does not cause unacceptable toxicity.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Workflow for evaluating the therapeutic index.
Caption: Doxorubicin's mechanism of action.
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of Tenacissoside X
Disclaimer: No specific Safety Data Sheet (SDS) for Tenacissoside X is readily available in the public domain. As this compound belongs to the class of steroidal glycosides, which can exhibit potent biological activity, it should be handled with care as a potentially hazardous substance.[1] The following disposal procedures are based on best practices for the management of hazardous and potent chemical compounds in a laboratory setting.
This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for the proper disposal of this compound.
Pre-Disposal Safety and Handling
Before beginning any work that will generate this compound waste, it is crucial to establish a designated area and have a clear understanding of the handling requirements for potent compounds.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following minimum PPE:
-
Safety glasses or goggles
-
A lab coat
-
Disposable gloves (nitrile or other chemically resistant material)
For handling larger quantities or when there is a risk of aerosolization, additional PPE such as a face shield and respiratory protection may be necessary.
Engineering Controls: Whenever possible, handle this compound in a ventilated enclosure, such as a fume hood, to minimize inhalation exposure.[2]
Quantitative Data Summary for Hazardous Waste Management
The following table summarizes the key requirements for managing chemical waste streams like this compound in a laboratory setting.
| Parameter | Requirement | Rationale |
| Waste Segregation | Do not mix this compound waste with other waste streams (e.g., non-hazardous, radioactive, biohazardous) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. | To prevent dangerous chemical reactions and ensure proper disposal pathways.[3] |
| Container Compatibility | Use only chemically compatible, leak-proof containers with secure lids. The original product container is often a good choice for waste.[4] | To prevent degradation of the container and subsequent spills or leaks. |
| Container Labeling | All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. | Proper labeling is required by regulations to ensure safe handling and disposal.[5] |
| Storage Location | Store waste in a designated Satellite Accumulation Area (SAA) near the point of generation. | To minimize the travel of hazardous materials within the laboratory. |
| Container Status | Keep waste containers closed at all times, except when adding waste. | To prevent the release of vapors and to avoid spills. |
| Fill Level | Do not overfill containers. Leave at least 10% headspace to allow for expansion of contents. | To prevent spills and container rupture due to temperature or pressure changes. |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol details the methodology for the collection and disposal of different types of waste contaminated with this compound.
3.1. Solid Waste (Contaminated Labware, PPE, etc.)
-
Collection: Place all solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) into a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the container with a hazardous waste tag, specifying "this compound Solid Waste" and listing all components.
-
Storage: Keep the container sealed when not in use and store it in your lab's designated Satellite Accumulation Area.
-
Disposal Request: Once the container is nearly full, submit a chemical waste pickup request to your institution's EHS department.
3.2. Liquid Waste (Unused Solutions, Rinsates)
-
Collection: Collect all liquid waste containing this compound in a sealable, chemically compatible container.
-
First Rinse: The first rinse of any container that held this compound must be collected as hazardous waste.
-
Segregation: Do not mix halogenated and non-halogenated solvents unless your institution's waste management plan permits it.
-
Labeling: Affix a hazardous waste label to the container. List all chemical constituents, including solvents, with their approximate percentages.
-
Storage: Ensure the container is tightly sealed and placed in secondary containment (e.g., a plastic tub) to contain any potential leaks. Store in the SAA.
-
Disposal Request: Request a waste pickup from EHS when the container is approaching full.
3.3. Unused or Expired this compound (Pure Compound)
-
Original Container: If possible, dispose of the pure compound in its original container.
-
Labeling: Ensure the original label is intact and legible. If not, create a new hazardous waste label with the full chemical name.
-
Disposal Request: Submit a disposal request to EHS for the unwanted chemical.
3.4. Sharps Waste (Needles, Contaminated Glassware)
-
Collection: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container.
-
Labeling: The sharps container must be labeled as "Hazardous Waste" and "Cytotoxic Waste" if applicable, in addition to any biohazard symbols if also biologically contaminated.
-
Sealing: When the sharps container is three-quarters full, seal it securely.
-
Disposal: Request a pickup from EHS for disposal.
Visualization of Disposal Workflow
The following diagram illustrates the general workflow for the disposal of chemical waste in a laboratory setting.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. vumc.org [vumc.org]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Tenacissoside X
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Tenacissoside X, including operational and disposal plans. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is recommended, treating the substance as a compound of unknown toxicity with potential biological activity.
Proper handling procedures are critical to ensure personal safety and maintain the integrity of your research. The following procedural, step-by-step guidance is based on established laboratory safety principles for handling chemicals where full toxicological data is not available.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, a comprehensive suite of personal protective equipment should be utilized to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing. | ANSI Z87.1 |
| Skin Protection | Nitrile gloves. A standard laboratory coat should be worn. For larger quantities or increased risk of splashing, consider a chemically resistant apron or coveralls. | ASTM F739 (for chemical resistance) |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. If aerosols may be generated or if working outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) should be used. | NIOSH 42 CFR 84 |
Standard Operating Procedure for Handling this compound
This workflow diagram outlines the key steps for safely handling this compound in a laboratory setting.
Emergency Procedures for this compound Exposure
In the event of an accidental exposure to this compound, immediate and appropriate first aid is crucial. The following diagram details the necessary steps for different types of exposure.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is essential for laboratory safety and environmental protection. The following table outlines the disposal procedures for waste containing this compound.
| Waste Type | Disposal Procedure |
| Solid Waste | 1. Collect in a designated, labeled, and sealed waste container. 2. The container should be clearly labeled as "Hazardous Waste" with the full chemical name "this compound". 3. Store the container in a designated satellite accumulation area. 4. Arrange for pickup by the institution's environmental health and safety (EHS) department. |
| Liquid Waste | 1. Collect in a designated, labeled, and sealed waste container. 2. The container should be compatible with the solvent used and clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and the solvent. 3. Do not mix with other incompatible waste streams. 4. Store the container in a designated satellite accumulation area. 5. Arrange for pickup by the institution's EHS department. |
| Contaminated Sharps | 1. Place in a designated, puncture-resistant sharps container. 2. The container should be labeled as "Hazardous Waste Sharps" with the chemical name "this compound". 3. When the container is 3/4 full, seal it and arrange for pickup by EHS. |
| Contaminated PPE | 1. Dispose of as solid chemical waste. 2. Place gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag or container. 3. Arrange for pickup by EHS. |
By adhering to these safety protocols and procedures, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
